1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride
説明
The exact mass of the compound 1-(2-Methanesulfonyl-ethyl)piperazine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-(2-methylsulfonylethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.2ClH/c1-12(10,11)7-6-9-4-2-8-3-5-9;;/h8H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRVOOMSGBSTLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870007-73-1 | |
| Record name | 1-(2-methanesulfonylethyl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Physical Properties of 1-[2-(Methylsulfonyl)ethyl]piperazine Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride (CAS No. 870007-73-1). This compound is a significant intermediate in pharmaceutical research and development, particularly in the synthesis of novel therapeutics targeting neurological disorders.[1] As a dihydrochloride salt, its physicochemical characteristics, such as solubility and stability, are enhanced, making it a valuable entity in drug formulation.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural and chemical identity, and outlining authoritative, step-by-step methodologies for the experimental determination of its key physical properties. The guide emphasizes the scientific rationale behind these experimental choices, ensuring a robust and validated approach to its characterization.
Introduction and Chemical Identity
1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride is a piperazine derivative that has garnered interest in medicinal chemistry. The piperazine ring is a well-known pharmacophore present in a wide array of therapeutic agents, recognized for its ability to interact with various biological targets. The incorporation of a methylsulfonyl ethyl group and its formulation as a dihydrochloride salt impart specific properties that are advantageous for its use as a synthetic intermediate.[1] The dihydrochloride form not only enhances aqueous solubility and stability but also provides a crystalline solid that is easier to handle and purify compared to its free base form.[1]
Table 1: Chemical Identity and Core Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride | N/A |
| Synonyms | Methylsulfonylethyl piperazine dihydrochloride | [1] |
| CAS Number | 870007-73-1 | [1] |
| Molecular Formula | C₇H₁₆N₂O₂S·2HCl | [1] |
| Molecular Weight | 265.2 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 98% (by NMR) | [1] |
| Storage Conditions | 0-8°C | [1] |
Key Physicochemical Properties and Standardized Determination Protocols
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective use in synthesis and formulation. While specific experimental data for 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride is not widely published, this section details the standard, industry-accepted protocols for determining these critical parameters.
Melting Point
The melting point is a fundamental indicator of a compound's purity. For a crystalline solid, a sharp melting range typically signifies high purity.
-
Expected Property: As a dihydrochloride salt, a relatively high melting point, likely with decomposition, is anticipated. For comparison, the simpler piperazine dihydrochloride melts at 318-320°C with decomposition.[2]
-
Protocol for Determination (USP <741>):
-
Sample Preparation: A small quantity of the dry, powdered 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride is packed into a capillary tube to a height of 2-4 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Methodology: The capillary tube is placed in the apparatus, and the temperature is raised at a controlled rate (e.g., 1-2°C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature at which the substance begins to collapse (onset of melting) and the temperature at which it becomes completely liquid are recorded as the melting range. Any signs of decomposition (e.g., charring) should also be noted.
-
Causality: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate determination.
-
Solubility
The dihydrochloride salt form is explicitly used to enhance aqueous solubility.[1] A quantitative understanding of its solubility in various solvents is critical for its application in reaction chemistry and for purification processes like crystallization.
-
Expected Property: The compound is expected to be freely soluble in water, have some solubility in polar protic solvents like methanol and ethanol, and be sparingly soluble in non-polar organic solvents. Piperazine dihydrochloride is noted as being freely soluble in water and slightly soluble in methanol and ethanol.[3]
-
Protocol for Equilibrium Solubility Determination:
-
Solvent Selection: A range of solvents relevant to pharmaceutical development should be tested (e.g., water, methanol, ethanol, DMSO).
-
Methodology: a. An excess amount of the compound is added to a known volume of the selected solvent in a sealed vial. b. The resulting suspension is agitated (e.g., using a shaker or magnetic stirrer) at a constant, controlled temperature (typically 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. c. The suspension is then filtered through a fine-pored filter (e.g., 0.22 µm) to remove any undissolved solid. d. The concentration of the dissolved compound in the clear filtrate is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by gravimetric analysis after solvent evaporation.
-
Causality: Reaching equilibrium is essential for determining the true thermodynamic solubility. Failure to do so will result in an underestimation of the compound's solubility. The use of a validated, specific analytical method for quantification ensures that the measured concentration is accurate and not influenced by impurities.
-
Acid Dissociation Constant (pKa)
As a dihydrochloride salt of a diamine, the compound has two pKa values corresponding to the two protonated nitrogen atoms of the piperazine ring. These values are critical for predicting the ionization state of the molecule at different pH levels, which influences its solubility, lipophilicity, and interaction with biological targets.
-
Expected Property: The pKa values will be in the weakly acidic to neutral range, reflecting the dissociation of the protonated piperazine nitrogens. For the parent piperazine molecule, the corresponding pKb values are 5.35 and 9.73.[4]
-
Protocol for Potentiometric Titration:
-
Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa values are determined from the pH at the half-equivalence points. The first pKa corresponds to the deprotonation of the more acidic nitrogen, and the second pKa to the deprotonation of the less acidic nitrogen.
-
Causality: This method directly measures the change in proton concentration as the acidic form of the compound is neutralized by the base. The points of inflection on the titration curve correspond to the equivalence points, and the pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal.
-
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of the chemical identity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
Expected ¹H NMR Spectrum:
-
A singlet for the methyl (CH₃) protons of the sulfonyl group.
-
Multiplets for the two methylene (CH₂) groups of the ethyl chain.
-
Broad signals for the eight protons of the piperazine ring, which may be complex due to the presence of the two hydrochloride salts and potential conformational exchange.
-
A broad signal for the N-H protons of the protonated piperazine nitrogens.
-
-
Expected ¹³C NMR Spectrum:
-
A signal for the methyl carbon.
-
Signals for the two ethyl carbons.
-
Signals for the carbons of the piperazine ring.
-
-
Protocol for NMR Analysis:
-
Sample Preparation: 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: The resulting spectra are processed (Fourier transform, phasing, and baseline correction) and referenced to an internal standard (e.g., TMS or the residual solvent peak).
-
Causality: The choice of a deuterated solvent is to avoid a large interfering solvent signal in the ¹H NMR spectrum. D₂O is a good choice for this water-soluble salt, and exchangeable N-H protons will not be observed. DMSO-d₆ can also be used and will allow for the observation of N-H protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Characteristic IR Absorption Bands:
-
Strong S=O stretching bands for the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).
-
C-H stretching vibrations for the alkyl groups (around 3000-2850 cm⁻¹).
-
N-H stretching bands for the protonated amine salt (broad absorption in the 3000-2500 cm⁻¹ region).
-
C-N stretching vibrations (around 1250-1020 cm⁻¹).
-
-
Protocol for FTIR Analysis (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid powder is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded by pressing the sample against the crystal and collecting the data. A background spectrum of the clean crystal is taken first and subtracted from the sample spectrum.
-
Causality: ATR is a convenient and rapid technique for solid samples that requires minimal sample preparation and avoids the need for making KBr pellets.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Expected Mass Spectrum (Electrospray Ionization - ESI+):
-
The primary ion observed would be the molecular ion of the free base [M+H]⁺, where M is the mass of 1-[2-(Methylsulfonyl)ethyl]piperazine.
-
Fragmentation patterns would likely involve cleavage of the ethyl chain and fragmentation of the piperazine ring.
-
-
Protocol for LC-MS Analysis:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or water/acetonitrile).
-
Instrumentation: The solution is injected into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Data Acquisition: The compound is separated from any impurities by the LC column and then introduced into the mass spectrometer with an ESI source operating in positive ion mode.
-
Causality: LC-MS is ideal for this non-volatile salt. ESI is a soft ionization technique that typically keeps the molecule intact, allowing for the determination of its molecular weight.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a pharmaceutical intermediate like 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride.
Caption: Workflow for Physicochemical Characterization.
Conclusion
1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride is a valuable intermediate in pharmaceutical synthesis, with its salt form conferring beneficial properties of enhanced stability and solubility. While comprehensive published data on its physical properties is sparse, this guide provides the established, authoritative methodologies that are essential for any researcher or drug developer to fully characterize this compound. By following these standardized protocols, scientists can generate the reliable and reproducible data necessary for advancing their research and development activities. The application of these robust experimental frameworks ensures scientific integrity and provides a solid foundation for the successful utilization of this important chemical entity.
References
- Yılmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-478.
-
PubChem. (n.d.). Piperazine, hydrochloride (1:?). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 1-(Methylsulfonyl)piperazine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662–2679.
-
Wikipedia. (n.d.). Piperazine. Retrieved January 26, 2026, from [Link]
-
NIST. (n.d.). Piperazine dihydrochloride. NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved January 26, 2026, from [Link]
- Anderson, B. D., & Conradi, R. A. (1985). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Acta pharmaceutica suecica, 22(4), 229-252.
- Pavan, A. R., & da Silva, J. B. (2018). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. The Korean journal of parasitology, 56(1), 59–64.
Sources
A Strategic Guide to Elucidating the Mechanism of Action for 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride is a synthetic organic compound available for research and chemical synthesis. While it is utilized as an intermediate in the development of pharmaceuticals, particularly for neurological disorders, its intrinsic mechanism of action (MoA) is not yet defined in publicly accessible literature.[1] This guide, therefore, serves as a comprehensive strategic framework for researchers and drug development professionals to systematically elucidate the biological activity of this and other novel chemical entities. By leveraging the structural motifs of the molecule—the piperazine ring and the methylsulfonyl group—we will outline a hypothesis-driven, multi-tiered experimental cascade designed to identify its molecular targets, define its cellular effects, and ultimately, unravel its therapeutic potential. This document provides detailed, self-validating protocols and data interpretation strategies, grounded in established principles of pharmacology and chemical biology.
Introduction: Deconstructing 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride
The elucidation of a small molecule's MoA is a critical endeavor in drug discovery, providing the foundation for assessing on-target activity and potential off-target toxicities.[2] 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride presents an intriguing case. While its primary current use is as a building block in the synthesis of more complex molecules, its structure contains pharmacophores with well-documented biological activities, suggesting it may possess inherent pharmacological properties.[1]
-
The Piperazine Scaffold: The piperazine ring is a "privileged scaffold" in medicinal chemistry, found in a multitude of approved drugs with diverse therapeutic applications.[3] Many piperazine derivatives exhibit significant central nervous system (CNS) activity, modulating neurotransmitter systems such as serotonin, dopamine, and GABA.[3][4] This activity is the basis for their use as antipsychotic, antidepressant, and anxiolytic agents.[4][5] Furthermore, piperazine derivatives can interact with enzyme active sites, including those of kinases and proteases, and modulate ion channel function.[3] The simplest piperazine compounds are also used as anthelmintics, which work by paralyzing worms so they can be expelled from the body.[6]
-
The Methylsulfonyl Moiety: The methylsulfonyl (-SO₂CH₃) group is increasingly incorporated into drug candidates to modulate physicochemical properties.[7] It is a strong electron-withdrawing group that is metabolically stable and can improve a molecule's solubility by reducing lipophilicity.[7] Beyond its influence on pharmacokinetics, the methylsulfonyl group itself, as seen in Methylsulfonylmethane (MSM), has demonstrated a range of biological effects, including anti-inflammatory, antioxidant, and immune-modulatory activities.[8][9][10]
Given these structural components, we can hypothesize that 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride may exhibit activity in one or more of the following areas:
-
Neurological disorders, by modulating neurotransmitter receptors or transporters.
-
Oncology, by inhibiting kinases or other enzymes critical for cell proliferation.[3]
-
Inflammatory diseases, through pathways influenced by the methylsulfonyl group.[10]
-
Infectious diseases, given the broad antimicrobial applications of piperazine-containing compounds.[3]
A Phased Experimental Approach to Mechanism of Action Elucidation
A systematic, multi-phase approach is essential to efficiently and accurately define the MoA of a novel compound. This process begins with broad, high-throughput screening to identify a biological phenotype, followed by progressively more focused studies to identify the specific molecular target and signaling pathway.
Caption: Figure 1. Phased workflow for MoA elucidation.
Phase 1: Broad-Based Screening for Biological Activity
The initial goal is to determine if the compound has any biological effect in a relevant context.
2.1.1. Phenotypic Screening
Phenotypic screens assess the effect of a compound on whole cells or organisms without a preconceived bias about the target.
-
Protocol: Cancer Cell Line Viability Screen (e.g., NCI-60 Panel)
-
Cell Plating: Plate cells from a diverse panel of human cancer cell lines (e.g., representing leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers) in 96-well microtiter plates and incubate for 24 hours.
-
Compound Addition: Add 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride across a broad concentration range (e.g., 10 nM to 100 µM) to the plates. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compound for 48-72 hours.
-
Viability Assay: Use a cell viability reagent (e.g., resazurin, CellTiter-Glo®) to measure the number of viable cells.
-
Data Analysis: Calculate the GI₅₀ (concentration causing 50% growth inhibition) for each cell line. A potent and selective activity profile against certain cell lines suggests a specific MoA.
-
2.1.2. Target-Class Screening
Based on the piperazine scaffold's known propensity to target CNS proteins and kinases, parallel screening against these target classes is a logical starting point.[3][4]
-
Example: Kinase Panel Screen
-
Utilize a commercial service (e.g., Eurofins DiscoverX, Promega) to screen the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant human kinases.
-
The output will be the percent inhibition for each kinase, highlighting potential direct targets. A compound that selectively inhibits the PI3K/AKT/mTOR pathway, for example, could be a candidate for cancer therapy.[11]
-
| Hypothetical Screening Outcome | GI₅₀ (µM) - SK-OV-3 (Ovarian) | GI₅₀ (µM) - A549 (Lung) | Kinase Inhibition @ 10µM (PI3Kα) | Interpretation & Next Step |
| Scenario A | 1.2 | > 100 | 85% | Selective cytotoxicity. High PI3Kα inhibition suggests this is a primary target. Proceed to Phase 2 Target Validation for PI3Kα. |
| Scenario B | 50.5 | 48.9 | 5% | General, low-potency cytotoxicity. No specific kinase hit. Suggests a different MoA or non-specific toxicity. Proceed to Phase 2 Target ID. |
| Scenario C | > 100 | > 100 | 2% | No significant activity observed. Consider screening against other target classes (e.g., GPCRs, ion channels) or in different disease models. |
| Table 1. Example data interpretation from initial screening to guide subsequent experimental decisions. |
Phase 2: Unbiased Target Identification
If phenotypic screening reveals an interesting activity but target-class screens are inconclusive, unbiased methods are required to identify the direct molecular target(s).
2.2.1. Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This is a classic and powerful method for isolating binding partners from a complex protein mixture.[12][13][14]
-
Protocol: Affinity-Based Protein Pulldown
-
Probe Synthesis: Synthesize a derivative of 1-[2-(Methylsulfonyl)ethyl]piperazine with a linker and an affinity tag (e.g., biotin). It is crucial to attach the linker at a position that does not disrupt the compound's biological activity.
-
Immobilization: Immobilize the biotinylated probe onto streptavidin-coated agarose beads.
-
Lysate Incubation: Incubate the beads with cell lysate from a sensitive cell line identified in Phase 1.
-
Washing: Perform stringent washes to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the specific protein bands using mass spectrometry (LC-MS/MS).
-
2.2.2. Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method that identifies targets based on the principle that small molecule binding can stabilize a protein against proteolysis.[13]
-
Protocol: DARTS Workflow
-
Lysate Preparation: Prepare native protein lysates from the target cells.
-
Compound Incubation: Treat aliquots of the lysate with the test compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase) to both treated and control lysates and incubate for a set time.
-
Analysis: Stop the digestion and analyze the protein patterns using SDS-PAGE. Proteins that are protected from digestion in the compound-treated sample are potential targets. These bands can be excised and identified by mass spectrometry.
-
Caption: Figure 2. DARTS experimental workflow.
Phase 3: Target Validation and Pathway Analysis
Once putative targets are identified, they must be validated to confirm they are responsible for the observed phenotype.
2.3.1. Biophysical Binding Assays
Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm a direct physical interaction between the compound and the purified target protein and determine binding affinity (Kᴅ) and kinetics.
2.3.2. Cellular Target Engagement
It is crucial to confirm that the compound engages the target within the complex environment of the cell.
-
Protocol: Western Blot for Pathway Modulation
-
If the identified target is a kinase (e.g., PI3Kα), its activity can be assessed by measuring the phosphorylation of its downstream substrates.
-
Cell Treatment: Treat sensitive cells with increasing concentrations of 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride.
-
Lysis: Lyse the cells and quantify total protein concentration.
-
Western Blot: Perform SDS-PAGE and Western blotting using antibodies against the target (e.g., total PI3Kα), a downstream phosphorylated substrate (e.g., phospho-AKT Ser473), and a loading control (e.g., GAPDH).
-
Analysis: A dose-dependent decrease in phospho-AKT would validate that the compound inhibits the PI3K pathway in cells.[11]
-
2.3.3. Genetic Target Validation
Genetic methods provide the highest level of confidence in target validation. If knocking down the target protein's expression (using siRNA or CRISPR) phenocopies the effect of the compound, it strongly supports the proposed MoA.[15]
2.3.4. Transcriptomic Profiling (RNA-Seq)
To understand the global cellular response to the compound, RNA-sequencing can be employed. By comparing the gene expression profile of compound-treated cells to a library of profiles from compounds with known MoAs (e.g., Connectivity Map), it's possible to infer the mechanism.[16][17][18] A profile that clusters with known PI3K inhibitors would be strong evidence for that MoA.
Conclusion
While 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride is currently positioned as a synthetic intermediate, its constituent pharmacophores suggest a strong potential for inherent biological activity. This guide provides a robust, logical, and technically grounded framework for any research organization to systematically investigate its mechanism of action. By progressing from broad phenotypic screening to specific target identification and rigorous validation, researchers can effectively de-orphan this compound, potentially uncovering a novel therapeutic agent. The successful elucidation of a compound's MoA is not merely an academic exercise; it is the foundational step in translating a chemical entity into a clinical candidate.[2][17]
References
-
1-(2-Methanesulfonyl-ethyl)piperazine dihydrochloride. Chem-Impex. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Angewandte Chemie International Edition. [Link]
-
Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules. [Link]
-
1-(Methylsulfonyl)piperazine. PubChem, National Institutes of Health. [Link]
-
Methylsulfonylmethane (MSM), an organosulfur compound, is effective against obesity-induced metabolic disorders in mice. Journal of Nutritional Biochemistry. [Link]
-
Pharmacokinetics and Distribution of [35S]Methylsulfonylmethane following Oral Administration to Rats. Journal of Agricultural and Food Chemistry. [Link]
-
Elucidating Compound Mechanism of Action by Network Perturbation Analysis. Cell Reports. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. Current Medicinal Chemistry. [Link]
-
Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. Communications Biology. [Link]
-
Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
-
Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. Nutrients. [Link]
-
Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics. [Link]
-
Toxicological evaluation of 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-(methylaminocarbonyl)hydrazine (VNP40101M), a novel alkylating agent with potential antitumor activity, with intravenous administration in rats and dogs. International Journal of Toxicology. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. Mini Reviews in Medicinal Chemistry. [Link]
-
Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Archiv der Pharmazie. [Link]
-
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][3][19]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. [Link]
-
Small-molecule Target and Pathway Identification. Broad Institute. [Link]
-
Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics. [Link]
-
Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. Journal of Medicinal Chemistry. [Link]
-
Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. Cancer Letters. [Link]
-
Piperazine (oral route). Mayo Clinic. [Link]
-
Elucidating compound mechanism of action and polypharmacology with a large-scale perturbational profile compendium. Cancer Research. [Link]
-
Affinity-based target identification for bioactive small molecules. MedChemComm. [Link]
-
Piperazine. chemeurope.com. [Link]
-
Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv. [Link]
-
Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Drug Discovery from Nature. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mayoclinic.org [mayoclinic.org]
- 7. namiki-s.co.jp [namiki-s.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 16. Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. 1-(Methylsulfonyl)piperazine | C5H12N2O2S | CID 709161 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Application of 1-[2-(Methylsulfonyl)ethyl]piperazine Dihydrochloride in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide explores the multifaceted applications of 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride as a pivotal building block in contemporary drug discovery. Moving beyond a general overview, this document provides a detailed examination of its strategic incorporation into the synthesis of novel therapeutic agents, with a particular focus on compounds targeting the central nervous system (CNS). By dissecting its physicochemical properties, synthetic utility, and impact on the pharmacological profiles of derivative compounds, this guide serves as a comprehensive resource for researchers seeking to leverage this versatile intermediate in the design and development of next-generation therapeutics.
Introduction: The Piperazine Moiety and the Significance of the Methylsulfonyl Ethyl Substituent
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast array of marketed drugs targeting a wide spectrum of diseases.[1] Its prevalence stems from its unique combination of properties: the two nitrogen atoms provide sites for substitution, allowing for the precise spatial orientation of pharmacophoric groups, while also imparting favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[2] The dihydrochloride salt form of 1-[2-(Methylsulfonyl)ethyl]piperazine further enhances its solubility and stability, making it an ideal candidate for use in various synthetic protocols.[3]
The introduction of the 2-(methylsulfonyl)ethyl substituent at one of the piperazine nitrogens offers distinct advantages in drug design. The sulfonyl group is a strong hydrogen bond acceptor and can participate in key interactions with biological targets. Furthermore, the entire methylsulfonyl ethyl moiety can influence the overall polarity, lipophilicity, and metabolic stability of the final drug molecule, thereby fine-tuning its absorption, distribution, metabolism, and excretion (ADME) profile.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride is crucial for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₈Cl₂N₂O₂S | [3] |
| Molecular Weight | 265.20 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water | |
| Purity | ≥98% (by NMR) | [3] |
| CAS Number | 870007-73-1 | [3] |
Synthetic Applications in the Pursuit of Novel CNS-Active Agents
The primary application of 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride lies in its role as a versatile intermediate for the synthesis of novel compounds, particularly those with potential therapeutic effects on the central nervous system.[3] Its bifunctional nature, with a reactive secondary amine on the piperazine ring, allows for its facile incorporation into a variety of molecular scaffolds.
General Synthetic Strategy: Nucleophilic Substitution
The most common synthetic route involving 1-[2-(Methylsulfonyl)ethyl]piperazine is through nucleophilic substitution, where the secondary amine of the piperazine ring acts as a nucleophile, displacing a leaving group on an electrophilic substrate.
Figure 1: General workflow for the synthesis of derivatives using 1-[2-(Methylsulfonyl)ethyl]piperazine.
This straightforward reaction allows for the coupling of the methylsulfonyl ethyl piperazine moiety to a wide range of molecular frameworks, including those designed to interact with specific CNS targets such as dopamine and serotonin receptors.
Case Study: Synthesis of Novel Sulfonamide Derivatives of Trimetazidine
A recent study showcases the practical application of a related compound, 1-(methylsulfonyl)piperazine, in the synthesis of novel sulfonamide derivatives of trimetazidine, a drug used to treat angina pectoris.[4] This example illustrates a common synthetic approach that can be extrapolated to 1-[2-(Methylsulfonyl)ethyl]piperazine.
Experimental Protocol: Synthesis of 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine [4]
-
Dissolution: Dissolve trimetazidine (1 equivalent) in dichloromethane.
-
Addition of Sulfonyl Chloride: To the solution, add methanesulfonyl chloride (1 equivalent).
-
Base Addition: After 10 minutes of stirring, add triethylamine (1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed for 30 minutes at room temperature.
-
Work-up: Wash the solution sequentially with diluted hydrochloric acid, a saturated solution of Na₂CO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure to yield the final product.
This protocol demonstrates a robust and efficient method for the N-sulfonylation of a piperazine derivative, a key transformation in the synthesis of many biologically active molecules.
Figure 2: Synthetic scheme for a novel sulfonamide derivative of trimetazidine.
The Role of the Methylsulfonyl Ethyl Piperazine Moiety in Modulating Pharmacological Activity
The incorporation of the 1-[2-(Methylsulfonyl)ethyl]piperazine moiety can significantly impact the pharmacological profile of a molecule. Structure-activity relationship (SAR) studies on various piperazine-containing compounds have revealed the importance of the substituents on the piperazine nitrogen in determining receptor affinity and selectivity.
While specific SAR studies on derivatives of 1-[2-(Methylsulfonyl)ethyl]piperazine are not extensively published, general principles from related classes of compounds can be applied. The methylsulfonyl group, being a potent electron-withdrawing group and a hydrogen bond acceptor, can influence the electronic environment of the piperazine ring and participate in direct interactions with the target protein. This can lead to enhanced binding affinity and selectivity for specific receptor subtypes.
For instance, in the design of novel dopamine and serotonin receptor modulators, the nature of the substituent on the piperazine ring is critical for achieving the desired balance of activities at different receptor subtypes, such as D₂/D₃ and 5-HT₁ₐ/5-HT₂ₐ receptors.[5] The methylsulfonyl ethyl group offers a unique combination of steric and electronic properties that can be exploited by medicinal chemists to fine-tune these interactions.
Future Perspectives and Conclusion
1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride represents a valuable and versatile building block for the synthesis of novel drug candidates. Its strategic application, particularly in the field of CNS drug discovery, allows for the systematic exploration of chemical space and the optimization of lead compounds. The presence of the methylsulfonyl ethyl moiety provides a unique handle for modulating the physicochemical and pharmacological properties of the resulting molecules.
Future research will likely focus on the synthesis of libraries of compounds derived from this intermediate to probe a wider range of biological targets. The continued exploration of its synthetic utility and a deeper understanding of its influence on the ADME and toxicological profiles of derivative compounds will further solidify its importance in the drug discovery pipeline.
References
-
Chem-Impex International. 1-(2-Methanesulfonyl-ethyl)piperazine dihydrochloride. [Link]
-
Butini, S., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(15), 4419. [Link]
-
Atanasova, M., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1879. [Link]
-
Jadhav, S. B., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents, 26(8), 921-935. [Link]
-
Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]
Sources
- 1. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method - Google Patents [patents.google.com]
- 4. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]
- 5. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
Unveiling the Potential of 1-[2-(Methylsulfonyl)ethyl]piperazine Dihydrochloride in Neurotransmitter System Research: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course for a Novel Research Tool
The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile interactions with a multitude of biological targets, particularly within the central nervous system (CNS).[1] Derivatives of piperazine have shown promise in modulating key neurotransmitter systems, including the serotonergic and dopaminergic pathways, making them valuable candidates for investigating neurological and psychiatric disorders.[2][3][4] This guide focuses on a specific, yet under-characterized molecule: 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride .
As of the latest literature review, specific pharmacological data detailing the direct interactions of 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride with neurotransmitter receptors and transporters are not extensively available in the public domain. However, its structural features—namely the piperazine ring and the methylsulfonyl group—suggest a strong rationale for its investigation as a modulator of CNS activity. The dihydrochloride salt form enhances its solubility and stability, making it a viable candidate for a range of experimental paradigms.[1]
This document, therefore, serves as a forward-looking technical guide. It is designed to provide researchers with a comprehensive framework for the systematic evaluation of 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride. We will proceed by leveraging established methodologies and the known pharmacology of structurally related piperazine compounds to propose a robust research program. This guide will outline the logical progression of experiments, from initial in vitro screening to more complex in vivo functional assays, to fully elucidate the neuropharmacological profile of this promising compound.
Section 1: Foundational Understanding - Chemical Properties and Rationale for Investigation
1.1. Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride | Chem-Impex |
| Synonym(s) | Methylsulfonylethyl piperazine dihydrochloride | Chem-Impex |
| CAS Number | 870007-73-1 | Chem-Impex |
| Molecular Formula | C₇H₁₈Cl₂N₂O₂S | Chem-Impex |
| Molecular Weight | 265.20 g/mol | Chem-Impex |
| Form | Solid | - |
| Solubility | Soluble in water | [5] |
| Purity | ≥ 98% (NMR) | [1] |
1.2. The Piperazine Core: A Privileged Scaffold in Neuropharmacology
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is a common feature in a vast array of CNS-active drugs. Its prevalence stems from its ability to:
-
Interact with diverse receptors: The nitrogen atoms can be protonated at physiological pH, allowing for ionic interactions with acidic residues in receptor binding pockets.
-
Serve as a versatile linker: The piperazine ring can be readily substituted at its nitrogen atoms, enabling the synthesis of large libraries of compounds with varied pharmacological profiles.
-
Cross the blood-brain barrier: Many piperazine derivatives exhibit physicochemical properties conducive to CNS penetration.
1.3. The Methylsulfonyl Moiety: Modulating Pharmacological Activity
The presence of a methylsulfonyl (-SO₂CH₃) group can significantly influence a molecule's properties. In the context of CNS ligands, it can:
-
Alter electronic properties: The sulfonyl group is strongly electron-withdrawing, which can impact the pKa of the piperazine nitrogens and influence binding interactions.
-
Increase polarity and solubility: This can affect the pharmacokinetic profile of the compound.
-
Engage in specific receptor interactions: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.
The combination of the piperazine core and the methylsulfonyl group in 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride provides a strong impetus for its investigation as a novel modulator of neurotransmitter systems.
Section 2: Proposed Research Cascade for Pharmacological Characterization
To systematically unveil the neuropharmacological profile of 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride, a tiered approach is recommended. This cascade progresses from broad, initial screening to more specific and functionally relevant assays.
Caption: Proposed research cascade for characterizing 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride.
Section 3: Detailed Experimental Protocols
3.1. Tier 1: Initial Screening
3.1.1. Radioligand Binding Assays for Receptor Affinity Profiling
Rationale: The initial step is to determine the binding profile of the compound across a wide range of CNS receptors and transporters. This unbiased approach can identify primary targets and potential off-target effects. Many piperazine derivatives interact with serotonin (5-HT) and dopamine receptors.[6]
Protocol: Broad Panel Radioligand Binding Screen
-
Compound Preparation: Prepare a stock solution of 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride in a suitable vehicle (e.g., sterile water or DMSO).
-
Assay Panel: Utilize a commercial service (e.g., Eurofins SafetyScreen) or an in-house panel that includes, at a minimum:
-
Assay Conditions: Assays are typically performed using cell membranes expressing the recombinant human receptor or transporter. The test compound is incubated with the membranes and a specific radioligand for the target of interest.
-
Data Analysis: The amount of radioligand displaced by the test compound is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
Data Presentation:
| Target | Radioligand | Ki (nM) for 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride |
| 5-HT₁A | [³H]8-OH-DPAT | To be determined |
| 5-HT₂A | [³H]Ketanserin | To be determined |
| D₂ | [³H]Spiperone | To be determined |
| DAT | [³H]WIN 35,428 | To be determined |
| SERT | [³H]Citalopram | To be determined |
| NET | [³H]Nisoxetine | To be determined |
| ... | ... | ... |
3.2. Tier 2: Functional Characterization
3.2.1. In Vitro Functional Assays
Rationale: Binding affinity does not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are crucial to determine the compound's effect on receptor signaling.
Protocol: cAMP and Calcium Mobilization Assays
-
Cell Culture: Use cell lines stably expressing the high-affinity targets identified in the binding assays (e.g., HEK293 or CHO cells).
-
cAMP Assay (for Gs or Gi-coupled receptors):
-
Pre-treat cells with the test compound at various concentrations.
-
Stimulate the cells with a known agonist for the receptor of interest.
-
Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
An agonist will increase (Gs) or decrease (Gi) cAMP levels. An antagonist will block the effect of the agonist. An inverse agonist will have the opposite effect of an agonist.
-
-
Calcium Mobilization Assay (for Gq-coupled receptors):
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add the test compound and measure changes in intracellular calcium levels using a fluorescence plate reader.
-
An agonist will induce an increase in intracellular calcium. An antagonist will block the effect of a known agonist.
-
3.2.2. Electrophysiology Studies
Rationale: To understand the effect of the compound on neuronal excitability, whole-cell patch-clamp electrophysiology is the gold standard.
Protocol: Whole-Cell Patch-Clamp Recording
-
Slice Preparation: Prepare acute brain slices from rodents containing the brain region where the target receptor is highly expressed (e.g., hippocampus for 5-HT₁A receptors).
-
Recording: Obtain whole-cell recordings from individual neurons.
-
Compound Application: Bath-apply 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride at various concentrations.
-
Data Acquisition: Measure changes in resting membrane potential, input resistance, and firing frequency.
-
Mechanism of Action: To determine if the effect is mediated by the target receptor, co-apply a known selective antagonist for that receptor.
3.3. Tier 3: In Vivo Evaluation
3.3.1. In Vivo Microdialysis
Rationale: This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing a direct assessment of the compound's in vivo effects on neurotransmitter release and reuptake.
Protocol: In Vivo Microdialysis in Rats
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex or striatum).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples to establish basal neurotransmitter levels.
-
Compound Administration: Administer 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride systemically (e.g., intraperitoneally or orally).
-
Sample Collection and Analysis: Continue to collect dialysate samples at regular intervals and analyze them for neurotransmitter content using HPLC with electrochemical detection or mass spectrometry.
Caption: A typical workflow for an in vivo microdialysis experiment.
3.3.2. Behavioral Pharmacology
Rationale: To assess the functional consequences of the compound's neurochemical effects, a battery of behavioral tests is employed. The choice of tests will be guided by the results of the in vitro and in vivo neurochemical studies.
Potential Behavioral Assays:
-
Locomotor Activity: To assess stimulant or sedative effects.
-
Forced Swim Test or Tail Suspension Test: To evaluate potential antidepressant-like activity.
-
Elevated Plus Maze or Open Field Test: To assess anxiolytic or anxiogenic effects.
-
Prepulse Inhibition of the Acoustic Startle Reflex: To screen for antipsychotic-like properties.
Section 4: Pharmacokinetic Considerations
A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride is crucial for interpreting pharmacological data and for any future drug development efforts.
Recommended ADME Studies:
| Study | Purpose |
| In vitro metabolic stability | To assess the compound's stability in liver microsomes or hepatocytes. |
| Caco-2 permeability assay | To predict intestinal absorption and blood-brain barrier penetration. |
| Plasma protein binding | To determine the fraction of the compound that is free to interact with its targets. |
| In vivo pharmacokinetic study | To determine key parameters such as half-life, clearance, and volume of distribution after systemic administration in rodents. |
Conclusion: A Roadmap for Discovery
While 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride currently represents a molecule of unknown pharmacological significance, its chemical structure firmly places it within a class of compounds with profound effects on the central nervous system. This technical guide provides a comprehensive and scientifically rigorous roadmap for its systematic investigation. By following the proposed research cascade, from broad initial screening to targeted in vivo functional studies, the scientific community can unlock the potential of this compound as a novel research tool or a starting point for the development of new therapeutics for neurological and psychiatric disorders. The journey from a chemical entity to a well-characterized neuropharmacological agent is a meticulous one, and this guide is intended to be a valuable companion on that path of discovery.
References
- Leung, H. W. (1994). Evaluation of the genotoxic potential of alkyleneamines.
- Sami, S. M., et al. (1993). 2-substituted 1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones. A new class of antitumor agent. Journal of medicinal chemistry, 36(6), 765–770.
- Norton, S. (1955). Some pharmacological properties of piperazine. British journal of pharmacology and chemotherapy, 10(2), 235–240.
- Rafał, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinocptive Properties. Journal of Medicinal Chemistry, 64(15), 11463-11486.
- Wang, L., et al. (2023). Design, synthesis, and biological evaluation of quinolinedione-linked sulfonylpiperazine derivatives as NQO1-directed antitumor agents. European Journal of Medicinal Chemistry, 249, 115167.
- Bang-Andersen, B., et al. (2014). US8722684B2 - 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl] piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of cognitive impairment.
- Nakanishi, H., et al. (1991). [Pharmacological Effects of the Novel Dopamine Uptake Inhibitor 1-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-4-(3-phenylpropyl) Piperazine Dihydrochloride (I-893) on the Central Nervous System]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 98(4), 215–226.
- van der Zee, P., & Hespe, W. (1985). Interaction Between Substituted 1-[2-(diphenylmethoxy)ethyl] Piperazines and Dopamine Receptors. Neuropharmacology, 24(12), 1171–1174.
- Al-Hussain, S. A. (2019). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. AUETD.
- Koirala, P., et al. (2026).
- Acar, Ç., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Journal of Biomolecular Structure & Dynamics, 1–13.
- Adjei, S., et al. (2023).
- Gaoyou City Organic Chem Factory. (2022). Preparation method of 1-(2, 3-dichlorophenyl) piperazine.
- Kumar, A., et al. (2013). N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide.
- Obniska, J., et al. (2010). Synthesis and anticonvulsant activity of some piperazine derivatives. Acta poloniae pharmaceutica, 67(3), 243–249.
- Farrell, D. J., et al. (2009). XF-73, a novel antistaphylococcal membrane-active agent with rapid bactericidal activity. The Journal of antimicrobial chemotherapy, 64(4), 759–766.
- CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
- Pop, O., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 29(10), 2321.
-
J & W PharmLab, LLC. MATERIAL SAFETY DATA SHEET. [Link]
- United States Patent (19). (1984).
- Samanin, R., et al. (1989). 1-(m-chlorophenyl)piperazine (mCPP) Interactions With Neurotransmitter Receptors in the Human Brain. Psychopharmacology, 98(1), 139–140.
- Hamon, M., et al. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Sigma-Aldrich.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. [Pharmacological effects of the novel dopamine uptake inhibitor 1-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-4-(3-phenylpropyl) piperazine dihydrochloride (I-893) on the central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction between substituted 1-[2-(diphenylmethoxy)ethyl] piperazines and dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs [etd.auburn.edu]
- 5. PIPERAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the N-alkylation of 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride
Introduction
1-[2-(Methylsulfonyl)ethyl]piperazine is a versatile building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] The piperazine moiety is a common pharmacophore that can be readily modified to modulate the physicochemical and pharmacological properties of a molecule.[2][3] This guide provides a detailed protocol for the selective N-alkylation of 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride, a common and stable salt form of the parent piperazine.[4] The dihydrochloride form enhances the compound's solubility and stability, making it a convenient starting material for synthesis.
A significant challenge in the N-alkylation of piperazine and its derivatives is controlling the selectivity between mono- and di-alkylation, as both nitrogen atoms are nucleophilic.[5] This protocol addresses this challenge by leveraging the dihydrochloride salt form to enable a controlled, selective mono-alkylation. The principles and procedures outlined herein are intended for researchers and professionals in drug discovery and development.
Chemical Profile of 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride
| Property | Value | Source |
| Molecular Formula | C₇H₁₈Cl₂N₂O₂S | Chem-Impex |
| Molecular Weight | 265.20 g/mol | Chem-Impex |
| Appearance | White to off-white solid | Chem-Impex |
| CAS Number | 870007-73-1 | Chem-Impex |
Reaction Principle: Achieving Selective Mono-N-Alkylation
The primary obstacle in the N-alkylation of piperazines is the potential for the reaction to proceed at both nitrogen atoms, leading to a mixture of mono- and di-alkylated products, which can be challenging to separate.[5][6] To achieve selective mono-alkylation, it is crucial to differentiate the reactivity of the two nitrogen atoms. This can be accomplished by protonating one of the nitrogens, rendering it non-nucleophilic.
Since the starting material is a dihydrochloride salt, both nitrogen atoms are protonated. By carefully adding a base, we can selectively deprotonate one nitrogen atom, generating the mono-hydrochloride salt in situ. This mono-protonated species has one nucleophilic nitrogen and one non-nucleophilic ammonium center, thus directing the alkylation to the free nitrogen atom.[5][7]
Figure 1: Conceptual workflow for selective mono-N-alkylation.
Detailed Protocol for Mono-N-Alkylation
This protocol describes a general procedure for the mono-N-alkylation of 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride with a generic alkyl halide (R-X).
Materials and Reagents
-
1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Acetonitrile, Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Methanol)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Experimental Procedure
Figure 2: Step-by-step experimental workflow.
Step 1: Reaction Setup
-
To a dry round-bottom flask under an inert atmosphere, add 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride (1.0 eq).
-
Add anhydrous acetonitrile or DMF to form a suspension.
-
Add anhydrous potassium carbonate (2.2 eq) or triethylamine (2.2 eq) to the suspension. The use of a solid base like potassium carbonate can simplify the workup.
-
Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the mono-protonated piperazine.
-
Slowly add the alkylating agent (1.0-1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Step 2: Reaction Workup
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If a solid base was used, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Step 3: Purification
-
The crude product can be purified by silica gel column chromatography.
-
The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis. A gradient of ethyl acetate in hexanes, potentially with a small amount of methanol or triethylamine, is often a good starting point.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final N-alkylated product.
-
Characterize the final product by appropriate analytical methods (e.g., NMR, MS, IR).
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9][10]
-
Alkylating agents are often toxic and/or corrosive. Handle with extreme care.
-
Piperazine derivatives can be irritating to the skin and respiratory system.[8][9]
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficient base, low reaction temperature, or inactive alkylating agent. | Ensure the base is anhydrous and added in sufficient quantity. Increase the reaction temperature. Check the purity and reactivity of the alkylating agent. |
| Formation of di-alkylated product | Too much alkylating agent, or reaction conditions favoring di-alkylation. | Use a stoichiometric amount or a slight excess of the alkylating agent. Ensure slow addition of the alkylating agent. Confirm the effectiveness of the mono-protonation strategy. |
| Difficult purification | Similar polarity of starting material, product, and byproducts. | Optimize the chromatographic conditions. Consider derivatization to aid in separation, or explore alternative purification techniques like crystallization.[11] |
References
- CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
- 1-(2-Methanesulfonyl-ethyl)piperazine dihydrochloride - Chem-Impex.
- DE1092019B - Process for the N-monoalkylation of piperazine.
- WO2014184039A1 - Method for preparing n-alkyl-piperazines.
- CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- Procedure for N-alkylation of Piperidine?
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- A Simple Synthesis of N-Alkylpiperazines.
- Synthesis and anticonvulsant activity of some piperazine derivatives.
- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
- Synthesis and central nervous system depressant activity of new piperazine derivatives and rel
- Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. MDPI.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- SAFETY D
- Piperazine - HAZARD SUMMARY. New Jersey Department of Health.
- Representative bioactive sulfur-containing ethyl piperazine compounds...
- US2919275A - Purification of piperazine.
- N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide. NCBI.
- Piperazine hydrate - SAFETY D
- Synthesis of piperazines. Organic Chemistry Portal.
- Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI.
- Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer.
- Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida.
- Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery. MDPI.
Sources
- 1. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 5. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Application Notes and Protocols for the NMR Characterization of 1-[2-(Methylsulfonyl)ethyl]piperazine Dihydrochloride Derivatives
Introduction: The Significance of Substituted Piperazines in Modern Drug Discovery
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] Its derivatives are integral components of numerous approved drugs, demonstrating broad therapeutic applications, including antiviral, antibacterial, anticancer, and antifungal activities.[1] The introduction of a methylsulfonyl ethyl side chain to the piperazine core, and its subsequent conversion to a dihydrochloride salt, yields 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride. This modification can significantly influence the molecule's solubility, stability, and biological activity, making it a compound of interest for drug development professionals.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such novel chemical entities.[1] This comprehensive guide provides a detailed protocol and in-depth analysis of the 1D and 2D NMR data expected for 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride, offering researchers a practical framework for its identification and characterization.
Core Principles of NMR Characterization for Piperazine Derivatives
The NMR spectra of piperazine derivatives can exhibit complexities arising from conformational isomers and the influence of substituents.[2] The piperazine ring typically exists in a chair conformation, and the rate of ring inversion can affect the appearance of the NMR signals. Furthermore, the protonation of the nitrogen atoms in the dihydrochloride salt form has a significant impact on the chemical shifts of adjacent protons and carbons, generally causing a downfield shift due to the increased electron-withdrawing nature of the positively charged nitrogen atoms.
Experimental Design and Rationale
A multi-faceted NMR approach is essential for the complete structural assignment of 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride. This involves a suite of experiments, each providing unique and complementary information.
Workflow for Comprehensive NMR Analysis
Caption: Experimental workflow for the complete NMR characterization of 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride.
Detailed Experimental Protocols
Materials and Equipment
-
Compound: 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride
-
NMR Solvent: Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
NMR Tubes: 5 mm NMR tubes
Protocol 1: Sample Preparation
-
Accurately weigh approximately 5-10 mg of 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride.
-
Transfer the sample into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of D₂O to the NMR tube.
-
Cap the tube and gently vortex or invert the tube until the sample is completely dissolved. The use of D₂O as the solvent is crucial as it will exchange with the labile N-H protons of the protonated piperazine ring, simplifying the ¹H NMR spectrum.[3]
Protocol 2: 1D NMR Data Acquisition
-
¹H NMR:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer: spectral width of 12-16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
The residual HDO signal should be used for referencing the spectrum (δ ≈ 4.79 ppm).[4]
-
-
¹³C{¹H} NMR:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer (operating at ~100 MHz for ¹³C): spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Protocol 3: 2D NMR Data Acquisition
-
COSY (Correlation Spectroscopy):
-
Acquire a standard gradient-enhanced COSY spectrum.
-
This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds, which is essential for identifying connected spin systems.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Acquire a standard gradient-enhanced HSQC spectrum.
-
This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs, allowing for the unambiguous assignment of protonated carbons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Acquire a standard gradient-enhanced HMBC spectrum.
-
This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is critical for connecting different spin systems and identifying quaternary carbons.
-
Results and Discussion: Spectral Interpretation
The following is a detailed analysis of the expected NMR data for 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride.
Molecular Structure and Atom Numbering
Caption: Structure of 1-[2-(Methylsulfonyl)ethyl]piperazine with atom numbering for NMR assignments.
¹H NMR Spectral Analysis
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the methyl, ethyl, and piperazine protons.
-
-SO₂CH₃ (H-1): A singlet integrating to three protons, expected to be the most upfield signal due to its attachment to the sulfonyl group.
-
-SO₂CH₂- (H-3): A triplet integrating to two protons, coupled to the adjacent methylene group (H-4). The electron-withdrawing sulfonyl group will shift this signal downfield.
-
-CH₂N- (H-4): A triplet integrating to two protons, coupled to H-3. This signal will also be shifted downfield due to the adjacent nitrogen atom.
-
Piperazine Protons (H-6, H-6', H-7, H-7'): Due to the symmetrical nature of the dicationic piperazine ring in D₂O, the eight protons are expected to appear as a single broad singlet, or two closely spaced multiplets, integrating to eight protons. The protonation of both nitrogen atoms will cause a significant downfield shift of these signals.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.
-
-SO₂CH₃ (C-1): A signal in the aliphatic region.
-
-SO₂CH₂- (C-3): A signal significantly downfield from typical aliphatic carbons due to the strong deshielding effect of the sulfonyl group.
-
-CH₂N- (C-4): A signal downfield due to the attached nitrogen.
-
Piperazine Carbons (C-6, C-6', C-7, C-7'): In the dicationic form, the piperazine carbons will be deshielded and may appear as one or two signals depending on the conformational dynamics.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts for 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride in D₂O. These are estimates based on known chemical shift ranges and substituent effects.
| Atom Number | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| 1 | ~3.1 (s, 3H) | ~40-45 |
| 3 | ~3.6 (t, 2H) | ~50-55 |
| 4 | ~3.4 (t, 2H) | ~55-60 |
| 6, 6', 7, 7' | ~3.5 (br s, 8H) | ~45-50 |
2D NMR Correlation Analysis
-
COSY: A cross-peak will be observed between the signals for H-3 and H-4, confirming the ethyl group connectivity.
-
HSQC: This spectrum will show correlations between each proton signal and its directly attached carbon: H-1 to C-1, H-3 to C-3, H-4 to C-4, and the piperazine protons to the piperazine carbons.
-
HMBC: This experiment is crucial for confirming the overall structure. Key expected correlations include:
-
H-1 (-SO₂CH₃) to C-2 (the sulfur-bearing carbon, though not directly observed in ¹³C NMR) and potentially a weak correlation to C-3.
-
H-3 (-SO₂CH₂-) to C-4 and C-2.
-
H-4 (-CH₂N-) to C-3 and the piperazine carbons (C-6/C-6').
-
Caption: Key expected HMBC correlations for structural confirmation.
Conclusion
The comprehensive NMR analysis outlined in these application notes provides a robust methodology for the structural confirmation of 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride derivatives. By employing a combination of 1D and 2D NMR techniques, researchers can confidently elucidate the molecular structure, which is a critical step in the drug development process. The provided protocols and spectral interpretations serve as a valuable resource for scientists working with this important class of compounds.
References
-
Yilmaz, F., & Parlak, C. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(5), 415-422. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Mamat, C., Pretze, M., Gott, M., & Köckerling, M. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2489. [Link]
-
PubChem. (n.d.). 1-(Methylsulfonyl)piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H nuclear magnetic resonance (NMR) spectrum of cyclo(L‐Pro‐L‐Trp) in D2O solution under basic conditions. Retrieved from [Link]
-
Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. [Link]
-
SpectraBase. (n.d.). 1,2-Di-(piperazin-1-yl)-ethane. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H, -CH2-N-). Retrieved from [Link]
-
ResearchGate. (n.d.). NMR study of ranalazine hydrochloride: Effect of temperature variation and D2O exchange. Retrieved from [Link]
-
Stevenson, P. J. (2011). Second-order NMR spectra at high field of common organic functional groups. Organic & Biomolecular Chemistry, 9(7), 2078. [Link]
-
Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Retrieved from [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2005). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 43(8), 611–624. [Link]
-
SWK. (2015, March 19). CH 4-5 43/6311 Carbon and 2D NMR. [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(4-Fluorophenyl)piperazine dihydrochloride(64090-19-3) 13C NMR [m.chemicalbook.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Mastering Purity: Advanced Purification Protocols for 1-[2-(Methylsulfonyl)ethyl]piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride is a key building block in contemporary drug discovery and development, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active agents.[1] The purity of this intermediate is paramount, as even trace amounts of impurities can have a significant impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust purification techniques tailored for 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride, moving beyond standard procedures to explain the underlying chemical principles and offering practical, field-tested protocols.
The dihydrochloride salt form of 1-[2-(Methylsulfonyl)ethyl]piperazine enhances its stability and solubility, particularly in aqueous media, which is advantageous for subsequent reaction steps and formulation development.[1] However, the presence of two basic nitrogen atoms in the piperazine ring and the polar sulfone group presents unique challenges and opportunities in designing effective purification strategies. Understanding the likely impurity profile, stemming from its synthesis, is the first step in developing a rational approach to achieving high purity.
A common synthetic route to the free base, 1-[2-(Methylsulfonyl)ethyl]piperazine, involves the Michael addition of piperazine to methyl vinyl sulfone. This reaction, while generally efficient, can lead to several key impurities:
-
Unreacted Piperazine: Due to its volatility and basicity, piperazine can be carried through initial work-up steps.
-
Unreacted Methyl Vinyl Sulfone: A volatile and reactive starting material that may persist in the crude product.
-
1,4-bis[2-(methylsulfonyl)ethyl]piperazine: The product of a double Michael addition, where both nitrogen atoms of the piperazine ring have reacted with methyl vinyl sulfone. This is often the most challenging impurity to remove due to its structural similarity to the desired product.
-
Degradation Products: Depending on the reaction and work-up conditions (e.g., exposure to high temperatures or extreme pH), other side products may be formed.
This application note will detail three primary purification methodologies: Recrystallization , Column Chromatography , and Acid-Base Extraction . Each section will provide not only a step-by-step protocol but also the scientific rationale for its application, troubleshooting guidance, and methods for purity assessment.
Strategic Purification Workflow
The selection of a purification strategy depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A typical workflow might involve an initial purification by acid-base extraction or recrystallization to remove bulk impurities, followed by column chromatography for fine purification if necessary.
Sources
Application Notes & Protocols: Leveraging 1-[2-(Methylsulfonyl)ethyl]piperazine Dihydrochloride for the Synthesis of Novel Multi-Target Therapeutics
Introduction: The Imperative for Multi-Target Drugs in Complex Diseases
The traditional "one-target, one-drug" paradigm has been the cornerstone of pharmaceutical development for decades. However, the complex and multifactorial nature of prevalent diseases such as cancer, neurodegenerative disorders, and metabolic syndromes often renders single-target agents insufficient.[1] The redundancy and interconnectedness of biological pathways can lead to compensatory mechanisms and the development of drug resistance.[1] This has spurred a paradigm shift towards multi-target drug discovery, an approach that aims to modulate multiple nodes within a disease network simultaneously to achieve a more potent and durable therapeutic effect.[1][2]
The piperazine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to optimize physicochemical properties and serve as a versatile linker for pharmacophoric groups.[3][4][5] Its unique structural rigidity, large polar surface area, and the presence of two nitrogen atoms for hydrogen bonding often confer favorable pharmacokinetic characteristics, such as improved aqueous solubility and oral bioavailability.[6] This application note focuses on a specific, highly functionalized piperazine synthon, 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride , and delineates its strategic application in the rational design and synthesis of next-generation multi-target drugs.
Physicochemical Properties and Strategic Advantages of the Core Synthon
1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride is a versatile building block for pharmaceutical research and development.[7] Its key attributes make it an excellent candidate for incorporation into complex, multi-target drug candidates.
| Property | Value/Description | Significance in Drug Synthesis |
| CAS Number | 870007-73-1 | Unique identifier for procurement and regulatory purposes. |
| Molecular Formula | C7H16N2O2S·2HCl | Provides the elemental composition. |
| Molecular Weight | 265.2 g/mol | Essential for stoichiometric calculations in synthesis. |
| Appearance | White powder | Basic physical characteristic. |
| Purity | ≥ 98% (by NMR) | High purity is crucial for reproducible synthetic outcomes and minimizing side reactions.[7] |
| Form | Dihydrochloride salt | Enhances aqueous solubility and stability, simplifying handling and formulation.[7] |
| Key Structural Features | Piperazine ring, ethyl linker, terminal methylsulfonyl group | The piperazine offers two sites for functionalization. The methylsulfonyl group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to target engagement. |
The dihydrochloride salt form not only improves solubility but also protects the piperazine nitrogens from unwanted side reactions under certain conditions, allowing for selective reactivity.[7] The methylsulfonyl moiety is a key feature, offering a stable, polar, and non-ionizable group that can engage in hydrogen bonding with biological targets, a critical aspect of achieving high-affinity binding.
Conceptual Framework for Multi-Target Drug Design
The strategic use of 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride allows for a modular approach to synthesizing multi-target ligands. The piperazine core can be envisioned as a central scaffold connecting two or more distinct pharmacophores, each designed to interact with a different biological target.
Caption: Modular design of a multi-target drug using the piperazine scaffold.
Synthetic Protocol: A Hypothetical Synthesis of a Dual Kinase/GPCR Inhibitor
This section outlines a representative, field-proven synthetic workflow for constructing a hypothetical multi-target agent for oncology, designed to simultaneously inhibit a receptor tyrosine kinase (Target A) and a G-protein coupled receptor (GPCR) involved in tumor proliferation (Target B).
Overall Synthetic Strategy
The synthesis employs a convergent approach. The piperazine core is sequentially functionalized. First, one of the piperazine nitrogens is coupled to a precursor for Pharmacophore A. The second nitrogen is then used to attach Pharmacophore B. The methylsulfonyl group remains as a key structural element of the final molecule. Common and robust reactions such as reductive amination and nucleophilic aromatic substitution (SNAr) are utilized, which are well-documented for their reliability in medicinal chemistry.[3][4][8]
// Nodes Start [label="1-[2-(Methylsulfonyl)ethyl]piperazine\ndihydrochloride", fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Step 1: Boc Protection\n(Selective Monoprotection)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Boc-Protected Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Step 2: Reductive Amination\n(Attachment of Pharmacophore A)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="Intermediate with\nPharmacophore A", fillcolor="#FFFFFF", fontcolor="#202124"]; Step3 [label="Step 3: Boc Deprotection", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate3 [label="Deprotected Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Step4 [label="Step 4: SNAr Reaction\n(Attachment of Pharmacophore B)", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="Final Multi-Target Compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1 [label="Di-tert-butyl dicarbonate,\nBase"]; Step1 -> Intermediate1; Intermediate1 -> Step2 [label="Aldehyde/Ketone of\nPharmacophore A,\nNaBH(OAc)3"]; Step2 -> Intermediate2; Intermediate2 -> Step3 [label="TFA or HCl in Dioxane"]; Step3 -> Intermediate3; Intermediate3 -> Step4 [label="Electron-deficient Aryl Halide\nof Pharmacophore B, Base"]; Step4 -> FinalProduct; }
Caption: Convergent synthetic workflow for a multi-target drug.
Step-by-Step Experimental Protocol
Materials:
-
1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride (Purity ≥ 98%)
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Pharmacophore A precursor (e.g., 4-formyl-quinoline)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Trifluoroacetic acid (TFA)
-
Pharmacophore B precursor (e.g., 2-chloro-5-nitropyrimidine)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and purification equipment (e.g., column chromatography system, rotary evaporator)
Protocol:
-
Selective Monoprotection of the Piperazine Core:
-
Rationale: To enable sequential functionalization, one of the piperazine nitrogens must be temporarily blocked. The Boc group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions.
-
Procedure:
-
Suspend 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.2 eq) to neutralize the hydrochloride salts and liberate the free base. Stir for 15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the mono-Boc protected intermediate.
-
-
-
Attachment of Pharmacophore A via Reductive Amination:
-
Rationale: Reductive amination is a highly efficient and mild method for forming C-N bonds, making it suitable for complex molecules.[8][9]
-
Procedure:
-
Dissolve the mono-Boc protected intermediate (1.0 eq) and the aldehyde/ketone precursor of Pharmacophore A (e.g., 4-formyl-quinoline, 1.1 eq) in anhydrous DCM.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by LC-MS.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the fully protected intermediate.
-
-
-
Boc Deprotection:
-
Rationale: Removal of the Boc group is necessary to unmask the second piperazine nitrogen for the subsequent coupling reaction.
-
Procedure:
-
Dissolve the product from Step 2 in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours until LC-MS analysis indicates complete deprotection.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual acid. The resulting salt is often used directly in the next step.
-
-
-
Attachment of Pharmacophore B via SNAr:
-
Rationale: The SNAr reaction is effective for coupling amines to electron-deficient aromatic or heteroaromatic rings, a common strategy in the synthesis of kinase inhibitors and other drug classes.[4]
-
Procedure:
-
Dissolve the deprotected intermediate from Step 3 in anhydrous DMF.
-
Add a base such as potassium carbonate or diisopropylethylamine (DIPEA) (3.0 eq).
-
Add the aryl halide of Pharmacophore B (e.g., 2-chloro-5-nitropyrimidine, 1.0 eq).
-
Heat the reaction to 80-100 °C and stir for 6-12 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature and dilute with water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Further purify the final compound by column chromatography or preparative HPLC to achieve the desired purity (>98%).
-
-
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stability of the final multi-target compound is paramount. A suite of analytical techniques should be employed.
| Analytical Method | Purpose | Typical Parameters/Expected Results |
| LC-MS | Purity assessment and mass confirmation | Purity >98% by UV; observed mass should match the calculated exact mass of the protonated molecule [M+H]+. |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation | Chemical shifts, coupling constants, and integration values should be consistent with the proposed structure. |
| High-Resolution Mass Spectrometry (HRMS) | Unambiguous molecular formula determination | Measured mass should be within 5 ppm of the calculated exact mass. |
| Gas Chromatography (GC) | Analysis of residual solvents and volatile impurities | Methods can be developed to quantify common synthesis solvents like DCM and DMF.[10][11] |
In Vitro Biological Evaluation: A Multi-Target Screening Cascade
Once the compound is synthesized and characterized, its biological activity must be assessed. A tiered screening approach is recommended to confirm engagement with the intended targets and evaluate the downstream cellular effects.
// Nodes Tier1 [label="Tier 1: Target Engagement\n(Biochemical Assays)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tier2 [label="Tier 2: Cellular Activity\n(Cell-Based Assays)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tier3 [label="Tier 3: Functional Outcomes\n(Phenotypic Assays)", fillcolor="#FBBC05", fontcolor="#202124"]; Tier4 [label="Tier 4: Selectivity & Off-Target Profiling", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Tier1 -> Tier2 [label="Confirm on-target activity\nin a cellular context"]; Tier2 -> Tier3 [label="Measure desired biological effect\n(e.g., apoptosis, anti-proliferation)"]; Tier3 -> Tier4 [label="Assess safety and specificity"]; }
Caption: Tiered approach for in vitro biological evaluation.
Example Protocols for Biological Assays
-
Target A (Kinase) Inhibition Assay:
-
Principle: Measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.
-
Method: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LANCE® Ultra, or a luminescence-based assay like ADP-Glo™.
-
Procedure:
-
In a 384-well plate, add the kinase, a biotinylated substrate peptide, and ATP.
-
Add the synthesized compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
Incubate at room temperature to allow the kinase reaction to proceed.
-
Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
Read the plate on a TR-FRET-capable plate reader.
-
Calculate the IC50 value by fitting the dose-response curve.
-
-
-
Target B (GPCR) Binding Assay:
-
Principle: Measure the displacement of a known radiolabeled ligand from the target GPCR expressed in cell membranes.
-
Method: Radioligand binding assay.
-
Procedure:
-
Prepare membranes from cells overexpressing the target GPCR.
-
In a 96-well filter plate, incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone) and varying concentrations of the test compound.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the plate and wash to separate bound from free radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
-
-
Cellular Proliferation Assay:
-
Principle: Assess the effect of the compound on the growth of cancer cell lines relevant to the targets.
-
Method: Use a reagent like CellTiter-Glo® which measures ATP levels as an indicator of cell viability.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the compound over a range of concentrations for 72 hours.
-
Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Read the luminescence on a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
-
Conclusion
1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride is a highly valuable and versatile building block for the synthesis of multi-target drugs.[7] Its favorable physicochemical properties and the strategic positioning of its functional groups allow for the implementation of robust and modular synthetic strategies.[7] By following structured protocols for synthesis, purification, characterization, and biological evaluation, researchers can efficiently leverage this synthon to develop innovative therapeutics for complex diseases, ultimately addressing the limitations of single-target agents.
References
-
Al-Ostoot, F. H., et al. (2023). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. National Institutes of Health. Available from: [Link]
-
Lecocq, M., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. Available from: [Link]
-
National Center for Biotechnology Information. 1-(2-Piperidin-1-yl-ethyl)-piperazine. PubChem. Available from: [Link]
-
Gora, J., et al. (2022). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. National Institutes of Health. Available from: [Link]
-
Ariciu, A.-M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Royal Society of Chemistry. Available from: [Link]
-
S Vignola, et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]
-
Tiwari, M., et al. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. PubMed. Available from: [Link]
- Google Patents. Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
-
Li, L., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. Available from: [Link]
-
Anighoro, A., et al. (2018). A perspective on multi-target drug discovery and design for complex diseases. National Institutes of Health. Available from: [Link]
-
ResearchGate. The medicinal chemistry of piperazines: A review. Available from: [Link]
-
Vignola, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
-
ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available from: [Link]
-
Kumar, V., et al. (2024). The medicinal chemistry of piperazines: a review. PubMed. Available from: [Link]
-
ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Available from: [Link]
-
Di Francesco, M. E., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. ACS Publications. Available from: [Link]
-
El-Faham, A., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI. Available from: [Link]
-
ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Available from: [Link]
-
European Chemicals Agency. Substance Information - 1-(2-aminoethyl)piperazine. Available from: [Link]
-
Trade Science Inc. Analytical CHEMISTRY. Available from: [Link]
Sources
- 1. A perspective on multi-target drug discovery and design for complex diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. hakon-art.com [hakon-art.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Reactions with 1-[2-(Methylsulfonyl)ethyl]piperazine Dihydrochloride
Welcome to the technical support center for 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for common challenges encountered during its use, with a primary focus on the prevention of quaternary salt formation. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to ensure your experiments are both successful and reproducible.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity of 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride and the common issue of quaternization.
Q1: What is 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride and why is its salt form used?
A1: 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride is a substituted piperazine derivative. The piperazine moiety is a common functional group in medicinal chemistry.[1][2] The molecule exists as a dihydrochloride salt, meaning both nitrogen atoms of the piperazine ring are protonated. This salt form offers enhanced stability and solubility in aqueous media compared to the free base.[3] Using the dihydrochloride salt is also a strategic choice in synthesis to modulate the reactivity of the piperazine nitrogens and prevent undesired side reactions, such as N,N'-dialkylation.[4][5]
Q2: What is quaternary salt formation and why is it a problem in my reaction?
A2: Quaternary salt formation, or quaternization, is the reaction of a tertiary amine with an electrophile (e.g., an alkyl halide) to form a quaternary ammonium salt. In the context of your molecule, the secondary amine on the piperazine ring can be alkylated to form a tertiary amine. This newly formed tertiary amine can then undergo a second alkylation, leading to a positively charged quaternary ammonium salt.
This is problematic for several reasons:
-
Consumption of Reagents: It consumes an extra equivalent of your electrophile and your starting material.
-
Yield Reduction: It lowers the yield of your desired tertiary amine product.
-
Purification Challenges: Quaternary salts are often highly polar and water-soluble, which can complicate the extraction and purification process, leading to product loss in the aqueous phase during work-up.[4]
Q3: Which of the two piperazine nitrogens is more reactive?
A3: In 1-[2-(Methylsulfonyl)ethyl]piperazine, the two nitrogen atoms have different electronic environments. One nitrogen is attached to the electron-withdrawing methylsulfonyl)ethyl group, while the other is a secondary amine. Electron-withdrawing groups decrease the electron density and therefore the nucleophilicity of the adjacent nitrogen atom. Consequently, the secondary amine (N-4) is significantly more nucleophilic and more likely to participate in alkylation reactions than the nitrogen attached to the sulfonyl group (N-1).
However, once the secondary amine is alkylated to a tertiary amine, it can still be more nucleophilic than the remaining N-H, leading to the risk of quaternization at this position.
Q4: How does the dihydrochloride form help in preventing unwanted side reactions?
A4: The dihydrochloride salt form protects both nitrogen atoms through protonation. Before either nitrogen can act as a nucleophile, it must be deprotonated by a base. The two protonated nitrogens have different acidities (pKa values). The pKa of a protonated tertiary amine is typically higher than that of a protonated secondary amine. For unsubstituted piperazine, the pKa values are approximately 9.73 for the first protonation and 5.33 for the second.[3]
By carefully selecting the base and controlling the stoichiometry, you can selectively deprotonate one nitrogen, allowing for a controlled mono-alkylation reaction. Using the dihydrochloride salt essentially prevents the free piperazine from being present in high concentrations, thus minimizing the chance of di-alkylation across both nitrogens.
Part 2: Troubleshooting Guide - Preventing Quaternary Salt Formation
This section provides detailed troubleshooting steps and protocols for when you are observing low yields or purification difficulties, likely due to quaternary salt formation.
Issue 1: Low yield of desired product and a significant amount of water-soluble byproduct.
This is a classic symptom of quaternary salt formation. The newly formed tertiary amine is reacting further with your alkylating agent.
Caption: Troubleshooting workflow for preventing quaternization.
1. Base Selection and Stoichiometry are Crucial
The choice and amount of base are the most critical factors. You need a base that is strong enough to deprotonate the secondary ammonium salt to generate the nucleophilic free amine, but not so strong that it deprotonates both nitrogens or creates a high concentration of the free amine at any given time.
| Base Type | Recommended Use | Cautions |
| Inorganic Bases (K₂CO₃, Cs₂CO₃) | Mild and effective in polar aprotic solvents like Acetonitrile or DMF. Use 2.0-2.5 equivalents. | Can have limited solubility. Reaction rates may be slower. |
| Organic Bases (Triethylamine, DIPEA) | Soluble in a wide range of organic solvents. Use 2.0-2.5 equivalents. | Can form salts that may complicate purification. DIPEA is sterically hindered, which can be beneficial. |
| Strong Bases (NaH, LDA, n-BuLi) | Not Recommended. These are generally too strong and will lead to multiple deprotonations and side reactions. | Highly reactive and can cause decomposition or elimination of the sulfonyl group. |
Protocol 1: Controlled Deprotonation and Alkylation
-
Setup: To a stirred solution of 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride (1.0 eq.) in anhydrous Acetonitrile (10 mL/mmol), add a mild inorganic base such as K₂CO₃ (2.2 eq.).
-
Temperature: Heat the mixture to 50-60 °C for 30 minutes to ensure deprotonation of one nitrogen.
-
Slow Addition: Dissolve your alkylating agent (e.g., alkyl halide, 1.0-1.1 eq.) in anhydrous Acetonitrile and add it dropwise to the reaction mixture over 1-2 hours using a syringe pump.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The goal is to keep the concentration of the alkylating agent low at all times to favor reaction with the more nucleophilic secondary amine over the newly formed, less reactive tertiary amine.
-
Work-up: Once the starting material is consumed, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Proceed with a standard aqueous work-up and extraction.
2. Lower the Reaction Temperature
Alkylation reactions are often exothermic. Higher temperatures increase the rate of both the desired reaction and the undesired quaternization.
-
Recommendation: Run the reaction at a lower temperature (e.g., room temperature or 0 °C) after the initial deprotonation step. While this will slow down the reaction, it will significantly increase the selectivity for mono-alkylation over quaternization.
3. Consider an Alternative Synthetic Route: Reductive Amination
If direct alkylation with halides consistently leads to quaternization, reductive amination is an excellent alternative that is physically incapable of forming quaternary salts.[1]
Caption: Reductive amination workflow.
Protocol 2: Reductive Amination
-
Free Base Generation: Neutralize 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride with a suitable base (e.g., 2.2 eq of K₂CO₃ in water/DCM) and extract the free base into an organic solvent. Dry the organic layer and concentrate to obtain the free piperazine derivative.
-
Imine Formation: Dissolve the free base (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise at room temperature.
-
Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with saturated sodium bicarbonate solution and extract the product with an organic solvent.
Issue 2: Potential Side Reaction - Elimination of the (Methylsulfonyl)ethyl Group
Under strongly basic conditions, there is a theoretical risk of β-elimination of the methylsulfonyl group to form a vinyl sulfone. While sulfones are generally stable, this possibility should be considered if you are using very strong bases or high temperatures.
-
Symptoms: Formation of piperazine and methyl vinyl sulfone as byproducts.
-
Solution: Stick to mild bases like K₂CO₃ or organic amines. Avoid strong, non-nucleophilic bases like DBU or strong alkoxides unless absolutely necessary and at low temperatures.
Part 3: Advanced Strategies - Protecting Groups
For particularly challenging alkylations or when the highest purity is required, using a protecting group on the secondary amine is a robust strategy.[4] The Boc (tert-butoxycarbonyl) group is a common and effective choice.
Caption: Workflow using a Boc protecting group.
Protocol 3: N-Boc Protection Strategy
-
Protection: React the free base of 1-[2-(Methylsulfonyl)ethyl]piperazine with Di-tert-butyl dicarbonate (Boc₂O) to protect the secondary amine.
-
Alkylation: The resulting N-Boc protected piperazine now has only one reactive site (the tertiary amine formed from the secondary amine). This site is significantly less nucleophilic, and therefore, this strategy is not suitable for preventing quaternization but rather for directing reactivity in other contexts. Correction: The purpose of the protecting group on the secondary amine would be to then perform a reaction at the other nitrogen, which is not the goal here. A more appropriate strategy would be to use a protecting group on one nitrogen of piperazine, alkylate the other, and then add the methylsulfonylethyl group.
Scientist's Note: The most direct and effective strategies to prevent quaternization of the secondary amine in your specific molecule are controlling the base, stoichiometry, and temperature, or using reductive amination as outlined in Part 2. The protecting group strategy is more applicable when synthesizing complex, unsymmetrically substituted piperazines from scratch.
References
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. (2013). [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. (n.d.). [Link]
-
Barberis, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6890. [Link]
- US10696668B2 - Acid addition salts of piperazine derivatives.
-
Krasavin, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 437-453. [Link]
-
Piperazine. PubChem. (n.d.). [Link]
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2197. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Reactions with 1-[2-(Methylsulfonyl)ethyl]piperazine Dihydrochloride
Welcome to our dedicated technical support guide for 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block. As a dihydrochloride salt, this reagent presents unique handling requirements that, if overlooked, can lead to reaction failures. This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your synthetic procedures.
Understanding the Reagent: Key Physicochemical Properties
1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride is a valuable intermediate in pharmaceutical development, particularly for synthesizing compounds targeting neurological disorders.[1] Its dihydrochloride form enhances solubility and stability, making it a reliable reagent for various synthetic applications.[1] However, this salt form also necessitates careful consideration of reaction conditions to ensure the piperazine nitrogens are sufficiently nucleophilic for your desired transformation.
| Property | Value | Source |
| Molecular Formula | C7H16N2O2S·2HCl | [1] |
| Molecular Weight | 265.2 g/mol | [1] |
| Appearance | White powder | [1] |
| Solubility | Freely soluble in water, slightly soluble in methanol & ethanol. | [2] |
| Storage | Store at 0-8°C, keep tightly closed. | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My N-alkylation reaction is not proceeding. What are the likely causes?
This is the most common issue encountered with this reagent. The primary culprit is often incomplete neutralization of the dihydrochloride salt. The two hydrochloride molecules protonate the piperazine nitrogens, rendering them non-nucleophilic.
Troubleshooting Steps:
-
Choice and Stoichiometry of Base:
-
Causality: At least two equivalents of a suitable base are required to deprotonate the piperazine nitrogens and liberate the free base in situ. An additional equivalent is often necessary to scavenge the acid produced during the alkylation reaction (e.g., HBr from an alkyl bromide).
-
Recommendations:
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium carbonate (Na₂CO₃) are commonly used. They are generally effective and easy to remove during workup.
-
Organic Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed, particularly in non-polar aprotic solvents.
-
-
Protocol: Use 2.5 to 3 equivalents of your chosen base relative to the 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride.
-
-
Solvent Selection:
-
Causality: The choice of solvent can significantly impact the solubility of the reactants and the efficacy of the base.
-
Recommendations:
-
Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent choices as they can dissolve the piperazine salt to some extent and facilitate the reaction.
-
Ethers: Tetrahydrofuran (THF) or 2-methyl-THF can be used, but the reaction may be slower due to lower solubility.
-
-
-
Reaction Temperature:
-
Causality: Insufficient thermal energy can lead to slow reaction rates.
-
Recommendations: Heating the reaction mixture is often necessary. A starting point of 60-80 °C is recommended, with the potential to increase to 100-120 °C for less reactive alkylating agents.
-
Workflow for Troubleshooting Failed N-Alkylation:
Caption: Troubleshooting workflow for N-alkylation reactions.
FAQ 2: I am observing the formation of multiple products. How can I improve the selectivity for mono-alkylation?
The presence of two nitrogen atoms in the piperazine ring can lead to di-alkylation, where the alkylating agent reacts with both nitrogens.
Troubleshooting Steps:
-
Control Stoichiometry:
-
Causality: Using an excess of the alkylating agent will favor di-alkylation.
-
Recommendation: Use a 1:1 molar ratio of the piperazine dihydrochloride to your alkylating agent. In some cases, a slight excess of the piperazine (1.1 to 1.2 equivalents) can help consume the alkylating agent and minimize di-alkylation.
-
-
Slow Addition of the Alkylating Agent:
-
Causality: Adding the alkylating agent all at once can create localized high concentrations, promoting di-alkylation.
-
Protocol: Dissolve the alkylating agent in a suitable solvent and add it dropwise to the reaction mixture containing the piperazine and base over a prolonged period (e.g., 1-2 hours) at the reaction temperature.
-
-
Use of a Protecting Group Strategy:
-
Causality: For challenging substrates where selectivity is difficult to achieve, protecting one of the piperazine nitrogens is a robust strategy.[3]
-
Workflow:
-
Protect commercially available piperazine with a suitable protecting group (e.g., Boc-anhydride to form N-Boc-piperazine).
-
Perform the alkylation on the unprotected nitrogen.
-
Deprotect the Boc group using acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the mono-alkylated piperazine.[4]
-
-
Reaction Scheme for Mono-alkylation Control:
Caption: Strategies for achieving selective mono-alkylation.
FAQ 3: My reaction is complete, but I am having difficulty with the workup and product isolation. What is the best procedure?
The high polarity and water solubility of the product can make extraction from aqueous media challenging.
Troubleshooting Steps:
-
Initial Workup:
-
Protocol:
-
Cool the reaction mixture to room temperature.
-
If an inorganic base was used, filter the reaction mixture to remove the solid salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
-
Extraction:
-
Causality: The product may be protonated at low pH, increasing its water solubility.
-
Protocol:
-
Dissolve the residue in water.
-
Basify the aqueous solution to a pH of 10-12 with a strong base (e.g., 1M NaOH) to ensure the product is in its free base form.
-
Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane (DCM), chloroform, or a mixture of isopropanol and chloroform.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
-
Purification:
-
Recommendation: If the crude product is not pure, column chromatography on silica gel is a standard purification method. A gradient elution system of DCM/methanol or DCM/methanol with a small amount of ammonium hydroxide (to prevent tailing) is often effective.
-
FAQ 4: Are there any known side reactions or stability issues with the methylsulfonyl group?
The methylsulfonyl (mesyl) group is generally stable under most alkylation conditions. However, under strongly basic conditions and elevated temperatures, elimination reactions can potentially occur, though this is less common with the ethyl linker.
Considerations:
-
Strongly Basic/High-Temperature Conditions: If you are using very strong bases (e.g., metal hydrides) or very high temperatures (>150 °C), monitor your reaction for the formation of vinyl sulfone byproducts.
-
Nucleophilic Attack on Sulfur: While rare in this context, highly nucleophilic species could potentially attack the sulfur atom of the sulfonyl group. This is generally not a concern with amine nucleophiles.
Safety Information
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[5]
-
Hazards: This compound can be harmful if swallowed, inhaled, or absorbed through the skin. It is destructive to the tissues of the mucous membranes and upper respiratory tract, eyes, and skin.[5]
-
Fire: Emits toxic fumes under fire conditions. Use water spray, carbon dioxide, dry chemical powder, or appropriate foam for extinguishing.[5]
References
- G. Amphray Laboratories. (n.d.). Piperazine Dihydrochloride USP.
- J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride.
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (2013). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases.
Sources
Validation & Comparative
A Comparative Guide to Piperazine Alkylating Agents: 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride in Focus
For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate building block is a critical decision that profoundly influences the trajectory of a research program. The piperazine moiety is a ubiquitous scaffold in pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1] Consequently, the choice of a piperazine-based alkylating agent for the synthesis of more complex molecules is a frequent and crucial consideration.
This guide provides an in-depth, objective comparison of 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride with other commonly employed piperazine alkylating agents. We will delve into the underlying chemical principles governing their reactivity, selectivity, and stability, supported by experimental insights and protocols to empower you to make informed decisions in your synthetic endeavors.
The Landscape of Piperazine Alkylating Agents: A Mechanistic Overview
The utility of a piperazine alkylating agent is fundamentally dictated by the nature of its electrophilic group. This group determines the reaction mechanism, conditions required, and potential side reactions. Here, we will compare three major classes:
-
Vinyl Sulfones: Represented by 1-[2-(Methylsulfonyl)ethyl]piperazine. The reactive moiety is a Michael acceptor.
-
α-Haloacetamides: Such as 1-(2-chloroacetyl)piperazine. The reactivity is centered on an α-halo-substituted amide.
-
Alkyl Halides: For instance, 1-(2-chloroethyl)piperazine. These are classic substrates for nucleophilic substitution.
The choice between these agents is not merely one of synthetic convenience but has significant implications for the properties of the final product and the overall efficiency of the synthetic route.
Head-to-Head Comparison: Reactivity, Selectivity, and Stability
| Feature | 1-[2-(Methylsulfonyl)ethyl]piperazine | 1-(2-Chloroacetyl)piperazine | 1-(2-Chloroethyl)piperazine |
| Reaction Mechanism | Michael Addition | Nucleophilic Substitution (SN2) | Nucleophilic Substitution (SN2) |
| Relative Reactivity | High | Moderate to High | Moderate |
| Selectivity for Nucleophiles | High for soft nucleophiles (e.g., thiols) | Good for a range of nucleophiles | Good for a range of nucleophiles |
| Reaction Conditions | Mild, often base-catalyzed | Requires a base, can be heated | Often requires heating and a base |
| Stability of Linkage | Stable thioether bond | Stable amide and C-N bond | Stable C-N bond |
| Key Advantages | High reactivity, predictable kinetics, stable linkage | Versatile, well-established chemistry | Readily available starting materials |
| Potential Drawbacks | Potential for side reactions with competing Michael acceptors | Can be a lachrymator, potential for over-alkylation | Slower reaction rates, potential for aziridinium ion formation |
Deep Dive into Reactivity and Mechanistic Causality
1-[2-(Methylsulfonyl)ethyl]piperazine: The Power of the Vinyl Sulfone
The electrophilicity of the vinyl sulfone in 1-[2-(Methylsulfonyl)ethyl]piperazine is the cornerstone of its reactivity. The potent electron-withdrawing nature of the sulfonyl group renders the β-carbon highly susceptible to nucleophilic attack via a Michael addition.[2][3] This reaction is typically rapid and proceeds under mild conditions, often catalyzed by a weak base.
Kinetic studies on analogous systems have shown that vinyl sulfones react selectively and more rapidly with nucleophiles like thiols compared to other Michael acceptors such as acrylates.[4][5] This high reactivity can be a significant advantage in complex syntheses where mild conditions are paramount to preserve sensitive functional groups.
α-Haloacetamides: Classic Electrophiles with Nuances
Piperazine derivatives bearing an α-chloroacetamide moiety are versatile alkylating agents that react via a standard SN2 mechanism. The electron-withdrawing carbonyl group activates the adjacent carbon for nucleophilic attack. These reactions typically require a base to neutralize the generated acid and may necessitate heating to proceed at a practical rate.
A key consideration with α-haloacetamides is the potential for di-alkylation, especially when reacting with a nucleophile that can be alkylated twice. Careful control of stoichiometry and reaction conditions is crucial to achieve the desired mono-alkylation product.
Alkyl Halides: The Workhorse with a Twist
1-(2-Chloroethyl)piperazine is a classic alkylating agent that participates in SN2 reactions. The reactivity of the chloroethyl group is generally lower than that of the vinyl sulfone or α-chloroacetamide, often requiring more forcing conditions such as elevated temperatures.
A unique aspect of the 2-chloroethylamino group is its potential to form a highly reactive aziridinium ion intermediate through intramolecular cyclization.[6] This intermediate can then be attacked by nucleophiles. While this can enhance reactivity in some cases, it can also lead to side products or rearrangements.
Experimental Protocols: A Comparative Workflow
To provide a practical context, the following are representative, step-by-step protocols for the mono-alkylation of a generic piperazine derivative using the three classes of alkylating agents.
Protocol 1: Alkylation using 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride
This protocol details the Michael addition of a secondary amine to the vinyl sulfone moiety.
-
Reagent Preparation: In a round-bottom flask, dissolve the piperazine nucleophile (1.0 eq.) in a suitable solvent such as acetonitrile or ethanol.
-
Base Addition: Add a mild base, such as triethylamine (1.1 eq.) or diisopropylethylamine (1.1 eq.), to the solution.
-
Addition of Alkylating Agent: To the stirred solution, add 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride (1.05 eq.) portion-wise at room temperature. The dihydrochloride salt form enhances solubility and stability.[7][8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often complete within a few hours.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Alkylation using 1-(2-Chloroacetyl)piperazine
This protocol outlines the SN2 reaction with an α-chloroacetamide.
-
Reagent Preparation: Dissolve the piperazine nucleophile (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile in a round-bottom flask.
-
Base Addition: Add a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq., with appropriate caution) to the solution.
-
Addition of Alkylating Agent: Add 1-(2-chloroacetyl)piperazine (1.0 eq.) to the mixture.
-
Reaction Conditions and Monitoring: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS. Reactions may require several hours to reach completion.[9]
-
Work-up and Purification: Cool the reaction to room temperature and filter off any inorganic salts. Concentrate the filtrate and partition the residue between an organic solvent and water. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
Protocol 3: Alkylation using 1-(2-Chloroethyl)piperazine
This protocol describes a typical SN2 alkylation with an alkyl chloride.
-
Reagent Preparation: Combine the piperazine nucleophile (1.0 eq.) and 1-(2-chloroethyl)piperazine hydrochloride (1.05 eq.) in a suitable solvent such as ethanol or isopropanol.
-
Base Addition: Add a robust base like sodium carbonate (2.0 eq.) or potassium carbonate (2.0 eq.).
-
Reaction Conditions and Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. These reactions can be sluggish and may require prolonged heating (12-24 hours).
-
Work-up and Purification: After cooling, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate and perform a standard aqueous work-up. Purify the crude material via column chromatography.
Stability Considerations: The Durability of the Resulting Linkage
The stability of the newly formed chemical bond is a critical factor, particularly in the context of drug development where molecules must endure physiological conditions.
-
The thioether bond formed from the Michael addition to a vinyl sulfone is generally very stable and resistant to hydrolysis under physiological conditions. The sulfone moiety itself is also highly stable.[10][11]
-
The amide bond in the product from an α-chloroacetamide is also exceptionally stable. However, the linkage to the piperazine nitrogen is a standard amine C-N bond.
-
The carbon-nitrogen bond formed from the reaction with a chloroethylamine is a robust alkyl-amine bond.
In a biological context, the high stability of the sulfone and the resulting thioether linkage makes 1-[2-(Methylsulfonyl)ethyl]piperazine an attractive choice for constructing molecules intended for in vivo applications where metabolic stability is crucial.
Conclusion: Selecting the Right Tool for the Job
The choice of a piperazine alkylating agent is a nuanced decision that should be guided by the specific requirements of the synthetic target and the desired properties of the final molecule.
1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride stands out for its high reactivity under mild conditions, the stability of the resulting thioether linkage, and its favorable solubility and handling properties in its dihydrochloride salt form. It is an excellent choice for syntheses where preserving delicate functionality is a priority and for the construction of molecules destined for biological evaluation.
α-Chloroacetylpiperazines offer a versatile and well-established method for piperazine alkylation, suitable for a broad range of nucleophiles. However, careful control of reaction conditions is necessary to avoid over-alkylation.
Chloroethylpiperazines represent a more traditional and cost-effective option, though they often require more forcing conditions and may present challenges with side reactions due to the potential for aziridinium ion formation.
By understanding the fundamental principles of reactivity and the practical considerations of each class of reagent, researchers can strategically select the optimal piperazine alkylating agent to accelerate their research and development efforts.
References
-
Reddick, J. J., Cheng, J., & Roush, W. R. (2003). Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors. Organic letters, 5(11), 1967–1970. [Link]
-
Nair, D. P., Podgórski, M., Chatani, S., Gong, T., Xi, W., Fenoli, C. R., & Bowman, C. N. (2014). The thiol-Michael addition click reaction: a powerful and widely used tool in chemical synthesis. Chemistry of Materials, 26(1), 724-744. [Link]
- Halpern, A. M. (n.d.). Solution Kinetics of an Organic Reaction.
-
Wang, L., & He, C. (2010). Reactivity and kinetics of vinyl sulfone-functionalized self-assembled monolayers for bioactive ligand immobilization. Langmuir, 26(12), 9579–9585. [Link]
-
Khan, I., Zaib, S., Batool, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Scientific Reports, 14(1), 6063. [Link]
-
Herová, D., Zberovská, B., & Pazdera, P. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2947. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
ResearchGate. (n.d.). Catalyzed Double Michael Addition of Anilines to Vinyl Sulfone. [Link]
-
Nair, D. P., et al. (2014). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 5(11), 3653-3664. [Link]
-
Sergeeva, E. E., et al. (2022). Methods for the Catalytic Synthesis of Piperazine. Catalysis in Industry, 14(2), 218-230. [Link]
-
Elwahy, A. H. M., et al. (2020). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 5(49), 31835–31847. [Link]
-
ResearchGate. (n.d.). Thiol-Michael addition reaction involving a vinyl-sulfone group. [Link]
-
ResearchGate. (n.d.). Comparison of oxidative stability for various sulfones as electrolyte.... [Link]
- Google Patents. (n.d.). CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
-
Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(5), e14537. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review. [Link]
-
ResearchGate. (n.d.). The Kinetic Effect of Adding Piperazine Activator to Aqueous Tertiary and Sterically-hindered Amines Using Stopped-flow Technique. [Link]
-
Worley, S. D., et al. (2011). Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines. Journal of medicinal chemistry, 54(11), 3871–3878. [Link]
- Google Patents. (n.d.). CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
-
Elwahy, A. H. M., et al. (2020). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 5(49), 31835-31847. [Link]
-
ResearchGate. (n.d.). A General and Convenient Synthesis of N-Aryl Piperazines. [Link]
-
Scilit. (n.d.). The medicinal chemistry of piperazines: A review. [Link]
-
ResearchGate. (n.d.). Analysis of Reaction Kinetics of CO2 Absorption into a Novel 1-(2-Hydroxyethyl)-piperidine Solvent Using Stopped-Flow Technique. [Link]
-
ResearchGate. (n.d.). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
-
ResearchGate. (n.d.). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. [Link]
-
von Gunten, U., & Salhi, E. (2016). Ozonation of piperidine, piperazine and morpholine: Kinetics, stoichiometry, product formation and mechanistic considerations. Water research, 88, 835–844. [Link]
-
Sharma, R., et al. (2022). Fused and Substituted Piperazines as Anticancer Agents: A Review. Archiv der Pharmazie, 355(11), e2200293. [Link]
Sources
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 8. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 9. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Piperazine Alkylation: A Comparative Analysis of Protected vs. Unprotected Strategies
The N-alkylated piperazine motif is a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs due to its favorable pharmacokinetic properties.[1] However, the synthesis of mono-N-alkylated piperazines presents a classic chemical challenge: the inherent symmetry of the piperazine ring, with two equally reactive secondary amine nitrogens, often leads to a mixture of mono- and di-alkylated products.[2] This guide provides a comprehensive comparative analysis of the two primary strategies employed to overcome this hurdle: direct (unprotected) alkylation and the use of nitrogen protecting groups. We will delve into the mechanistic underpinnings, practical considerations, and experimental data for each approach to empower researchers in making informed decisions for their synthetic campaigns.
The Duality of Piperazine Reactivity: A Fundamental Challenge
Piperazine's two secondary amine nitrogens (N1 and N2) possess similar basicity and nucleophilicity. Consequently, the direct reaction of piperazine with an alkylating agent can lead to a statistical mixture of unreacted starting material, the desired mono-alkylated product, and the undesired di-alkylated byproduct. The separation of these closely related compounds can be a significant purification challenge, often resulting in reduced yields of the target molecule.[2]
Unprotected Piperazine Alkylation: The Direct Approach
The allure of a single-step synthesis makes the direct alkylation of unprotected piperazine an attractive option. Several strategies have been developed to favor mono-alkylation, primarily by manipulating stoichiometry and reaction conditions.
Key Strategies for Unprotected Mono-Alkylation:
-
Large Excess of Piperazine: By using a significant excess of piperazine (typically 4-10 equivalents) relative to the alkylating agent, the probability of the alkylating agent encountering an unreacted piperazine molecule is much higher than it encountering a mono-alkylated piperazine. This statistical approach can effectively suppress di-alkylation.[1]
-
In Situ Mono-Protonation: The nucleophilicity of one nitrogen can be effectively "masked" by in situ formation of the piperazine monohydrochloride. This is achieved by reacting equimolar amounts of piperazine and piperazine dihydrochloride. The resulting mono-protonated piperazine has one free, nucleophilic nitrogen and one protonated, non-nucleophilic nitrogen, thus directing the alkylation to a single site.[2]
-
Heterogeneous Catalysis: Recent advancements have introduced the use of heterogeneous catalysts, such as metal ions supported on polymeric resins, in conjunction with protonated piperazine. This method offers a simplified, one-pot procedure with the potential for high yields and easy catalyst removal.[3]
Advantages of Unprotected Alkylation:
-
Atom Economy and Step Economy: This approach is inherently more efficient in terms of the number of synthetic steps and the overall atom economy, as it avoids the introduction and subsequent removal of a protecting group.
-
Cost-Effectiveness: With fewer reagents and synthetic steps, this method can be more cost-effective, particularly for large-scale synthesis.
Disadvantages and Challenges:
-
Product Mixtures: Despite strategies to favor mono-alkylation, the formation of some di-alkylated byproduct is often unavoidable, necessitating careful purification.[2]
-
Purification Difficulties: The separation of the mono-alkylated product from the excess piperazine and the di-alkylated byproduct can be challenging, often requiring fractional distillation or column chromatography.[2]
-
Lower Yields for Less Reactive Alkylating Agents: This method is most effective with reactive alkylating agents. Less reactive electrophiles may require harsher conditions, which can lead to more side products.
Protected Piperazine Alkylation: A Strategy of Control
The use of a nitrogen protecting group is a robust and widely adopted strategy to achieve clean and selective mono-alkylation of piperazine. This multi-step approach involves:
-
Protection: One of the piperazine nitrogens is selectively protected with a suitable protecting group, most commonly the tert-butoxycarbonyl (Boc) group.
-
Alkylation: The remaining free nitrogen is then alkylated.
-
Deprotection: The protecting group is removed to yield the desired mono-alkylated piperazine.
Common Protecting Groups:
-
Boc (tert-butoxycarbonyl): The Boc group is the most frequently used protecting group for this purpose due to its ease of introduction, stability under a wide range of reaction conditions, and facile removal under acidic conditions.
-
Cbz (carboxybenzyl): The Cbz group is another common choice, removable by catalytic hydrogenation.
Advantages of Protected Alkylation:
-
High Selectivity: This method provides excellent control over the reaction, leading almost exclusively to the mono-alkylated product.[4]
-
Clean Reactions and Easier Purification: The absence of di-alkylated byproducts simplifies the purification process, which often involves simple extraction or crystallization.
-
Broad Substrate Scope: The protected approach is compatible with a wider range of alkylating agents, including those that are less reactive.
Disadvantages and Challenges:
-
Additional Synthetic Steps: The protection and deprotection steps add to the overall length of the synthesis.
-
Increased Cost: The cost of the protecting group reagent and the additional synthetic manipulations can make this approach more expensive.
-
Potential for Side Reactions during Deprotection: The deprotection step, if not carefully controlled, can sometimes lead to side reactions, although this is less common with standard protecting groups like Boc.
Comparative Performance Data
| Parameter | Unprotected Alkylation | Protected (Boc) Alkylation |
| Typical Yield | 60-80% (can be lower depending on purification)[2][5] | >80% over 3 steps |
| Selectivity | Moderate to good (dependent on strategy) | Excellent |
| Number of Steps | 1 | 3 (Protection, Alkylation, Deprotection) |
| Purification | Often requires fractional distillation or chromatography[2] | Typically straightforward (extraction, crystallization) |
| Cost | Generally lower | Generally higher |
| Substrate Scope | Best with reactive alkylating agents | Broader scope |
Experimental Protocols
Representative Unprotected Alkylation: Synthesis of 1-Benzylpiperazine
Rationale: This protocol utilizes a large excess of piperazine to statistically favor mono-alkylation.
Procedure:
-
To a round-bottom flask, add piperazine (8.6 g, 0.1 mol, 4 equivalents).
-
Dissolve the piperazine in a suitable solvent such as pyridine (30 mL).[2]
-
Slowly add benzyl chloride (3.16 g, 0.025 mol, 1 equivalent) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 12 hours.[2]
-
Cool the mixture to room temperature and then place it in a freezer overnight.
-
Filter the resulting precipitate (excess piperazine and pyridinium salt) and wash with cold acetone.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under vacuum to yield 1-benzylpiperazine.[2]
Representative Protected Alkylation: Synthesis of 1-Benzylpiperazine via Boc-Piperazine
Rationale: This three-step protocol ensures high selectivity and a clean product.
Step 1: Synthesis of 1-Boc-piperazine [2]
-
Dissolve piperazine (3.44 g, 39.9 mmol) in dichloromethane (DCM, 100 mL).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 4.37 g, 20.0 mmol) in DCM (50 mL) over 3 hours.
-
Stir the mixture for 22 hours at room temperature.
-
Evaporate the solvent. Add water (100 mL) to the residue and filter off any insoluble material.
-
Extract the aqueous solution with DCM (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford 1-Boc-piperazine (yield ~83%).
Step 2: Alkylation of 1-Boc-piperazine
-
Dissolve 1-Boc-piperazine (1.86 g, 10 mmol) in a suitable solvent like acetonitrile.
-
Add a base such as potassium carbonate (1.38 g, 10 mmol).
-
Add benzyl bromide (1.71 g, 10 mmol) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Filter off the base and evaporate the solvent. The crude product can be purified by column chromatography if necessary.
Step 3: Deprotection of 1-Boc-4-benzylpiperazine [2]
-
Dissolve the Boc-protected product in DCM.
-
Cool the solution to 0°C and add trifluoroacetic acid (TFA) (10-20 equivalents).
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the mixture in vacuo.
-
Neutralize the residue with a base (e.g., 1 M NaOH) and extract the product with DCM.
-
Dry the organic layer and evaporate the solvent to obtain 1-benzylpiperazine.
Visualizing the Workflows
Caption: Unprotected Piperazine Alkylation Workflow.
Caption: Protected (Boc) Piperazine Alkylation Workflow.
Decision-Making Framework
Caption: Choosing the Right Alkylation Strategy.
Conclusion
The choice between protected and unprotected piperazine alkylation is a nuanced one, hinging on the specific requirements of the synthesis. For large-scale, cost-sensitive applications where purification by distillation is feasible, the direct, unprotected approach offers a streamlined and economical route. However, for research and development, where purity, reliability, and broad substrate applicability are paramount, the protected strategy, despite its additional steps, is often the superior choice. By understanding the trade-offs outlined in this guide, researchers can confidently select the most appropriate method to efficiently access valuable N-alkylated piperazine building blocks for their drug discovery and development endeavors.
References
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]
-
Dal Piaz, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(7), 1014. [Link]
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. [Link]
-
Wilson, J. J., et al. (2015). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 6(8), 913-918. [Link]
-
McManus, J. B., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683. [Link]
-
Stoltz, B. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(36), 9649-9653. [Link]
-
Boley, A. J., et al. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]
- Google Patents. (1960).
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
comparing the reactivity of 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride with similar reagents
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency of synthesis and the properties of the final active pharmaceutical ingredient (API). 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride is a versatile intermediate, valued for its unique combination of a nucleophilic piperazine core and an electron-withdrawing sulfonyl group. This guide provides an in-depth comparison of its reactivity with analogous reagents, supported by logically derived experimental data, to empower chemists with the insights needed for rational reagent selection.
Introduction: The Dual Nature of 1-[2-(Methylsulfonyl)ethyl]piperazine
1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride presents a fascinating dichotomy in its chemical nature. The piperazine moiety is a widely used scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1][2] The two nitrogen atoms offer sites for substitution, allowing for the construction of complex molecular architectures.[3]
The key feature of the title compound is the N-substitution with a 2-(methylsulfonyl)ethyl group. The potent electron-withdrawing nature of the methylsulfonyl group significantly modulates the electronic properties of the piperazine ring. This guide will explore the consequences of this substitution on the nucleophilic reactivity of the distal nitrogen atom, comparing it to reagents with different N-substituents.
Understanding the Reactivity Landscape: Electronic and Steric Effects
The reactivity of the secondary amine in N-substituted piperazines is primarily governed by its nucleophilicity, which is a kinetic measure of its ability to donate its lone pair of electrons to an electrophile.[4] Two main factors influence this property:
-
Electronic Effects: Electron-donating groups (EDGs) attached to the piperazine nitrogen increase the electron density on the distal nitrogen, enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, thereby reducing nucleophilicity.[4] The methylsulfonyl group (-SO₂CH₃) is a strong EWG due to the electronegativity of the oxygen atoms and the sulfur atom.
-
Steric Effects: The size and conformation of the substituent on one nitrogen can hinder the approach of an electrophile to the other nitrogen, a phenomenon known as steric hindrance.[4]
To quantify and compare the reactivity of different nucleophiles, scales such as Mayr's nucleophilicity scale have been developed, which correlate the rate constants of reactions with a set of standard electrophiles.[2]
Comparative Reactivity Analysis
To illustrate the reactivity profile of 1-[2-(Methylsulfonyl)ethyl]piperazine, we will compare it with three other piperazine derivatives in a model Sₙ2 reaction with benzyl bromide. The chosen analogues are:
-
1-Ethylpiperazine: Represents a baseline with a simple, electron-donating alkyl group.
-
1-(2-Chloroethyl)piperazine: Introduces an electrophilic center on the side chain, offering an alternative reaction pathway through the formation of an aziridinium ion.[5]
-
1-(2-Cyanoethyl)piperazine: Features a different electron-withdrawing group, allowing for a more direct comparison of the electronic effects.
Hypothetical Kinetic Study: N-Alkylation with Benzyl Bromide
A kinetic study was designed to measure the second-order rate constants (k) for the reaction of each piperazine derivative with benzyl bromide in acetonitrile at 25°C. The progress of the reaction can be monitored by ¹H NMR spectroscopy, following the disappearance of the starting materials and the appearance of the product.
Table 1: Comparative Reaction Rates for the N-Alkylation of Piperazine Derivatives with Benzyl Bromide
| Reagent | N-Substituent | Electronic Effect of Substituent | Expected Relative Reactivity | Second-Order Rate Constant (k) (M⁻¹s⁻¹) (Hypothetical Data) |
| 1-Ethylpiperazine | -CH₂CH₃ | Electron-donating (inductive) | High | 1.5 x 10⁻² |
| 1-(2-Chloroethyl)piperazine | -CH₂CH₂Cl | Weakly electron-withdrawing (inductive) | Moderate | 3.2 x 10⁻³ |
| 1-(2-Cyanoethyl)piperazine | -CH₂CH₂CN | Moderately electron-withdrawing (inductive and resonance) | Low | 8.5 x 10⁻⁴ |
| 1-[2-(Methylsulfonyl)ethyl]piperazine | -CH₂CH₂SO₂CH₃ | Strongly electron-withdrawing (inductive and resonance) | Very Low | 1.1 x 10⁻⁴ |
Analysis of the Data:
The hypothetical data in Table 1 logically reflects established chemical principles. The electron-donating ethyl group in 1-ethylpiperazine increases the nucleophilicity of the distal nitrogen, resulting in the highest reaction rate.
In contrast, the electron-withdrawing substituents in the other three reagents decrease the nucleophilicity of the distal nitrogen and thus slow down the reaction rate. The methylsulfonyl group is a significantly stronger electron-withdrawing group than the chloro or cyano groups, leading to a markedly lower reaction rate for 1-[2-(Methylsulfonyl)ethyl]piperazine . This reduced nucleophilicity is a critical consideration for synthetic planning. While it may require more forcing reaction conditions (e.g., higher temperatures, stronger bases), it can also offer an advantage in selectivity when other, more nucleophilic sites are present in a molecule.
For 1-(2-chloroethyl)piperazine , while it can act as a nucleophile, it is also prone to intramolecular cyclization to form a reactive aziridinium ion, which can then be attacked by other nucleophiles.[5] This dual reactivity profile makes it a unique building block for introducing a reactive handle.
Experimental Protocol: Kinetic Measurement of N-Alkylation by ¹H NMR Spectroscopy
This protocol describes a self-validating system for determining the second-order rate constant for the reaction between a piperazine derivative and benzyl bromide.
Materials:
-
Piperazine derivative (e.g., 1-[2-(Methylsulfonyl)ethyl]piperazine)
-
Benzyl bromide
-
Acetonitrile-d₃ (CD₃CN)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Constant temperature NMR probe
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of the piperazine derivative in CD₃CN.
-
Prepare a 0.1 M solution of benzyl bromide in CD₃CN.
-
Prepare a 0.05 M solution of the internal standard in CD₃CN.
-
-
Reaction Setup:
-
In an NMR tube, combine 250 µL of the piperazine stock solution, 50 µL of the internal standard stock solution, and 200 µL of pure CD₃CN.
-
Equilibrate the NMR tube in the NMR probe at a constant temperature (e.g., 25°C) for 10 minutes.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add 250 µL of the benzyl bromide stock solution to the NMR tube, quickly mix, and immediately begin acquiring spectra at regular time intervals.
-
-
Data Acquisition and Analysis:
-
Acquire ¹H NMR spectra at set time intervals over the course of the reaction.
-
Integrate the signals corresponding to a non-reacting proton of the piperazine starting material and the internal standard.
-
Calculate the concentration of the piperazine derivative at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the concentration of the piperazine derivative versus time. For a pseudo-first-order reaction (if one reagent is in large excess) or a second-order reaction with equal initial concentrations, this will yield a straight line.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (k') or the second-order rate constant (k).
-
Visualizing Reaction Pathways and Workflows
Conclusion
1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride is a valuable synthetic intermediate whose reactivity is significantly influenced by the strong electron-withdrawing methylsulfonyl group. This results in a considerably lower nucleophilicity of the distal piperazine nitrogen compared to analogues with electron-donating or less strongly electron-withdrawing substituents. This attenuated reactivity is a key feature that chemists can exploit to achieve selectivity in complex syntheses. By understanding the electronic and steric factors that govern its reactivity, and by employing robust kinetic analysis methods, researchers can make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the drug discovery and development process.
References
- Loaëc, N., et al. (2018). Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. ACS Infectious Diseases, 4(10), 1465-1476.
- Mayr, H., Bug, T., Gotta, M. F., Hering, N., Schmidt, B., & Ta-Shma, R. (2001). Nucleophilicity of Amines. Journal of the American Chemical Society, 123(38), 9500-9512.
- Kumar, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789.
- Bhatt, P., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(11), 2729–2732.
- Hansen, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489.
- Saeed, A., et al. (2017). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. Journal of the Chemical Society of Pakistan, 39(4), 597-604.
- Pinheiro, M., et al. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Chemico-Biological Interactions, 289, 52-59.
- Khan, I., et al. (2022). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Frontiers in Pharmacology, 13, 968694.
- Mayr, H., & Ofial, A. R. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(23), 8747-8756.
- van der Vorm, S., et al. (2018). Kinetics and mechanism of the substitution behaviour of Pd(ii) piperazine complexes with different biologically relevant nucleophiles. Dalton Transactions, 47(30), 10247-10257.
-
Wikipedia. Taft equation. Available from: [Link]
- Rathi, E., et al. (2022). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie, 355(9), 2200135.
- Mayr, H., & Patz, M. (1994). Scales of Nucleophilicity and Electrophilicity: A System for Ordering C-C Bond-Forming Reactions. Angewandte Chemie International Edition in English, 33(9), 938-957.
- Khan, K. M., et al. (2022). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Molecules, 27(19), 6524.
- Al-Hourani, B. J. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. Journal of Chemical and Pharmaceutical Research, 7(3), 209-215.
- Mayr, H., et al. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(23), 8747-8756.
- Naseer, M. M., et al. (2022). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 10, 1016834.
- Fadda, A. A., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(7-8), 575-584.
- Mayr, H., & Ofial, A. R. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(23), 8747-8756.
Sources
A Comparative Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Derived from 1-[2-(Methylsulfonyl)ethyl]piperazine
This guide provides an in-depth technical comparison of essential in vitro assays for characterizing novel compounds synthesized using the 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride scaffold. This versatile building block is instrumental in the development of molecules targeting a wide range of biological entities, with a notable prevalence in the domain of kinase inhibitors for oncology.[1][2][3][4][5] We will dissect the experimental causality behind assay selection, from initial biochemical screens to confirmatory cell-based evaluations, providing field-proven insights for researchers in drug discovery.
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties or to correctly orient pharmacophoric groups for optimal target engagement.[3][4][6] Its derivatives, including those originating from 1-[2-(Methylsulfonyl)ethyl]piperazine, have demonstrated significant potential as anticancer, antimicrobial, and CNS-acting agents.[5][7] This guide focuses on their evaluation as kinase inhibitors, a major class of targeted cancer therapeutics.[3][8]
The Rationale: Why Focus on Kinase Inhibition?
Protein kinases are critical regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins.[8][9][10] Their dysregulation is a hallmark of many diseases, particularly cancer, where they can drive uncontrolled cell proliferation and survival.[8][11] The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a prime example. Activating mutations in EGFR are common in non-small-cell lung cancer (NSCLC), making it a key therapeutic target.[11][12][13] Therefore, the primary goal of in vitro testing for novel piperazine derivatives is to quantify their ability to inhibit specific kinases, both in isolation and within a complex cellular environment.
A Hierarchical Approach to In Vitro Testing
A robust in vitro evaluation follows a logical progression from isolated enzyme systems to complex cellular models. This hierarchical approach, detailed below, allows for the efficient screening and characterization of new chemical entities, ensuring that resources are focused on the most promising candidates.
Part 1: Biochemical Assays - Does the Compound Hit the Target?
The first crucial step is to determine if a compound can inhibit the activity of the purified kinase enzyme. These cell-free assays are essential for determining intrinsic potency and mechanism of action.[14]
Comparison of Biochemical Assay Formats
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of radioactive phosphate (³²P or ³³P) from ATP onto a substrate. | Gold standard; high sensitivity; direct measurement of enzymatic activity. | Requires handling of radioactive materials; low throughput; generates radioactive waste. |
| Fluorescence-Based | Uses fluorescent probes to detect ATP consumption, ADP production, or phosphorylation events (e.g., FRET).[10] | High-throughput; non-radioactive; amenable to automation.[10] | Prone to interference from fluorescent compounds; indirect measurement. |
| Luminescence-Based | Measures the amount of remaining ATP after the kinase reaction using a luciferase/luciferin system. | High sensitivity; broad dynamic range. | Can be susceptible to inhibitors of the luciferase enzyme. |
Causality in Assay Choice: For novel scaffolds, a radiometric assay is often chosen initially despite its drawbacks. Its direct measurement principle provides unambiguous confirmation of inhibitory activity, validating the compound's potential before moving to higher-throughput, but more interference-prone, methods.[8][9]
Experimental Protocol: Radiometric Kinase Assay (Example: EGFR)
This protocol is a self-validating system through the inclusion of appropriate controls.
-
Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Serially dilute the test compound (synthesized from 1-[2-(Methylsulfonyl)ethyl]piperazine) and a known inhibitor (e.g., Erlotinib) in DMSO, then further dilute in reaction buffer.
-
Prepare a master mix containing the reaction buffer, purified recombinant EGFR kinase, and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
-
Reaction Initiation:
-
Aliquot the master mix into a 96-well plate.
-
Add the diluted compounds, positive control (Erlotinib), and a negative control (DMSO vehicle).
-
Initiate the reaction by adding an ATP mix containing unlabeled ATP and [γ-³³P]ATP. The concentration of ATP should be at or near its Michaelis-Menten constant (Km) for accurate IC₅₀ determination.[8]
-
-
Incubation & Termination:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
-
Detection & Analysis:
-
Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated peptide substrate will bind to the filter, while unincorporated [γ-³³P]ATP will not.
-
Wash the filter mat multiple times with phosphoric acid to remove unbound radioactivity.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC₅₀ value (the concentration required for 50% inhibition).
-
Part 2: Cell-Based Assays - Does the Compound Work in a Biological System?
After confirming biochemical potency, the next step is to evaluate the compound's effect on living cancer cells. These assays provide crucial information on cell permeability, off-target effects, and on-target activity in a physiological context.[15]
Cell Viability and Cytotoxicity Assays
These assays measure the overall health of a cell population after treatment with the compound. A common and reliable method involves the reduction of tetrazolium salts by metabolically active cells.[16][17][18]
Comparison of Tetrazolium Salt Assays
| Assay | Tetrazolium Salt | Formazan Product | Key Difference |
| MTT | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | Insoluble (purple) | Requires a solubilization step (e.g., with DMSO or HCl) to dissolve the formazan crystals.[19][20] |
| XTT | 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | Soluble (orange) | Does not require a solubilization step, simplifying the protocol and reducing an experimental variable.[17][20] |
Causality in Assay Choice: The XTT assay is often preferred over the MTT assay for higher-throughput screening due to its simpler workflow, which eliminates the need for a formazan solubilization step.[17] This reduces variability and saves time.
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cells known to be driven by the target kinase (e.g., NCI-H1975 cells, which harbor the L858R/T790M EGFR mutations) into a 96-well plate at a predetermined density.[21]
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound and a reference compound. Include wells with vehicle (DMSO) as a negative control and wells with no cells as a background control.
-
Incubate for 72 hours, a duration typically sufficient to observe effects on proliferation.
-
-
XTT Reagent Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions, which typically involves mixing the XTT reagent with an electron-coupling agent.
-
Add the XTT mixture to each well and incubate for 2-4 hours. The incubation time should be optimized to ensure the absorbance values are within the linear range of the spectrophotometer.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the soluble formazan product using a microplate reader (typically at 450-500 nm).[20]
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of viability relative to the vehicle-treated control cells and plot the results to determine the GI₅₀ value (the concentration for 50% growth inhibition).
-
Part 3: Data Interpretation and Comparative Analysis
The ultimate goal is to compare the performance of your novel compound against established benchmarks. A successful candidate should ideally be potent against the target kinase, exhibit strong growth inhibition in relevant cancer cell lines, and possess a favorable selectivity profile.
Hypothetical Performance Data: Compound P4Z vs. Alternatives
Let's consider a hypothetical compound, P4Z-SO2 , derived from our starting material, and compare it to known EGFR inhibitors.
| Compound | Biochemical IC₅₀ (EGFR T790M) | Cellular GI₅₀ (NCI-H1975 Cells) | Cellular GI₅₀ (WT EGFR Cells) | Therapeutic Window (WT/T790M) |
| P4Z-SO2 (Test) | 15 nM | 45 nM | 850 nM | ~19x |
| Erlotinib (1st Gen) | > 2,000 nM | > 5,000 nM | 150 nM | < 0.03x |
| Osimertinib (3rd Gen) | 1 nM | 10 nM | 480 nM | ~48x |
Interpretation:
-
P4Z-SO2 shows good potency against the drug-resistant T790M mutant kinase and effectively inhibits the growth of cancer cells harboring this mutation.
-
Compared to the first-generation inhibitor Erlotinib , P4Z-SO2 is far superior against the resistant mutation.[12]
-
While not as potent as the third-generation inhibitor Osimertinib , P4Z-SO2 demonstrates a significant therapeutic window, meaning it is much more active against the mutant cancer cells than against cells with wild-type (WT) EGFR.[12][21] This selectivity is crucial for minimizing side effects in a clinical setting, which are often caused by the inhibition of wild-type EGFR in healthy tissues.[21]
References
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI. [Link]
-
Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (n.d.). MDPI. [Link]
-
Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. (n.d.). National Center for Biotechnology Information. [Link]
-
Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2024). PubMed. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). National Center for Biotechnology Information. [Link]
-
In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. (2017). National Center for Biotechnology Information. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). ChemistryOpen. [Link]
-
Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. (2024). PLOS ONE. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). National Center for Biotechnology Information. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
(PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2017). ResearchGate. [Link]
-
Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
-
Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. (2023). MDPI. [Link]
-
Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. (2012). PubMed. [Link]
-
EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. [Link]
-
Coumarin-piperazine derivatives as biologically active compounds. (2019). National Center for Biotechnology Information. [Link]
-
Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (2022). ResearchGate. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). Bentham Science. [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. [Link]
-
In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing. (2014). PubMed. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation | PLOS One [journals.plos.org]
- 12. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Viability/Growth Assays and Reagents: R&D Systems [rndsystems.com]
- 21. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anxiolytic Potential of Piperazine Derivatives
Anxiety disorders represent a significant global health challenge, necessitating the continued development of novel and improved therapeutic agents. The piperazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents. This guide provides a comparative analysis of the anxiolytic potential of various piperazine derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their structure-activity relationships, mechanisms of action, and preclinical efficacy. By synthesizing data from numerous studies, this document aims to elucidate the nuances of piperazine-based anxiolytics and guide future drug discovery efforts.
The Piperazine Moiety: A Cornerstone in Anxiolytic Drug Design
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a versatile scaffold in drug design due to its ability to be readily modified at the N1 and N4 positions. This allows for the fine-tuning of pharmacological properties, including receptor affinity, selectivity, and pharmacokinetic profiles.[1] Many piperazine derivatives with central nervous system activity exert their effects through the modulation of monoamine neurotransmitter systems, particularly serotonin (5-HT) and dopamine.[1][2]
The anxiolytic effects of many piperazine derivatives are primarily attributed to their interaction with the serotonin 1A (5-HT1A) receptor.[3] Arylpiperazine derivatives, in particular, often act as partial agonists at this receptor, a mechanism thought to "normalize" serotonergic transmission, leading to anxiolytic and, in some cases, antidepressant effects without the significant sedative and dependence-inducing side effects associated with benzodiazepines.[4]
Comparative Analysis of Key Piperazine Derivatives
To provide a clear comparison, this section details the pharmacological and behavioral profiles of several notable piperazine derivatives that have been investigated for their anxiolytic potential. The data presented is a synthesis of findings from multiple preclinical studies.
Data Presentation: A Comparative Overview
The following tables summarize the receptor binding affinities and in-vivo anxiolytic activity of selected piperazine derivatives. This allows for a direct comparison of their potency, selectivity, and behavioral efficacy.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Anxiolytic Piperazine Derivatives
| Compound | 5-HT1A | D2 | α1-adrenergic | Reference(s) |
| Buspirone | 24 | 380 | Moderate Affinity | [5] |
| TFMPP | High Affinity | - | - | [3] |
| m-CPP | High Affinity | - | - | [3] |
| WAY-100635 | 0.39 | 940 | 6.6 (pIC50) | [6][7] |
| Eltoprazine | High Affinity | - | - | [8] |
| SLV313 | High Affinity (pEC50=9.0) | High Affinity | Low Affinity | [9] |
| Compound 4p | Direct 5-HT1A participation | - | - | [10] |
| Compound 3o | Direct 5-HT1A participation | - | - | [10] |
| Compound 7 | 0.57 | - | - | [11] |
Table 2: Comparative In-Vivo Anxiolytic Activity of Piperazine Derivatives
| Compound | Animal Model | Effective Dose | Effect on Locomotor Activity | Reference(s) |
| Buspirone | Various | Varies | Minimal | [12] |
| TFMPP | Rat | Dose-dependent | Suppression | [3] |
| m-CPP | Rat | Dose-dependent | Suppression | [3] |
| WAY-100635 | Mouse Light/Dark Box | Anxiolytic-like effect | - | [13] |
| Eltoprazine | Elevated Plus Maze | Equivocal | Increased | [8] |
| Compound 4p | Elevated Plus Maze | 60 mg/kg | - | [10] |
| Compound 3o | Elevated Plus Maze | 7.5 mg/kg | - | [10] |
| Aripiprazole | Open-label trials | Varies | - | [14] |
Note: Efficacy and side effects can vary significantly based on the specific animal model and experimental conditions.
Key Mechanistic Insights: The Role of 5-HT1A and Beyond
The primary mechanism of action for many anxiolytic piperazine derivatives is their partial agonism at the 5-HT1A receptor.[4] This interaction is crucial as 5-HT1A receptors are key regulators of the serotonergic system.
The 5-HT1A Receptor Signaling Pathway
Activation of presynaptic 5-HT1A autoreceptors reduces the firing rate of serotonergic neurons, while activation of postsynaptic 5-HT1A receptors in regions like the hippocampus and amygdala mediates anxiolytic effects. The partial agonism of many piperazine derivatives is thought to provide a modulatory effect, increasing serotonergic tone where it is deficient and decreasing it where it is excessive.
Caption: 5-HT1A receptor signaling pathway activated by piperazine derivatives.
Beyond 5-HT1A: Interactions with Other Receptors
While 5-HT1A is a primary target, the overall pharmacological profile of a piperazine derivative is shaped by its affinity for other receptors. For instance, buspirone also has a moderate affinity for dopamine D2 receptors, which may contribute to its overall clinical effects.[5] Conversely, some derivatives may interact with GABAA receptors, the primary target of benzodiazepines, although often with lower affinity.[15] This multi-target engagement can lead to a more complex pharmacological profile, potentially offering broader efficacy but also a different side-effect profile.
Experimental Protocols for Assessing Anxiolytic Potential
The evaluation of novel anxiolytic compounds relies on a battery of well-validated in-vitro and in-vivo assays. The following protocols represent standard methodologies in the field, providing a framework for the comparative assessment of piperazine derivatives.
In-Vitro Assessment: Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for specific neurotransmitter receptors, primarily the 5-HT1A receptor.
Principle: Radioligand binding assays measure the ability of a test compound to displace a radioactively labeled ligand that has a known high affinity and selectivity for the target receptor.[16][17]
Detailed Protocol: 5-HT1A Receptor Radioligand Binding Assay
-
Receptor Preparation:
-
Homogenize brain tissue (e.g., hippocampus or cortex) from a suitable animal model (e.g., rat) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.
-
Wash the membrane pellet by resuspension and centrifugation to remove endogenous neurotransmitters.
-
Resuspend the final pellet in the assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a selective 5-HT1A radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the test piperazine derivative.
-
For non-specific binding determination, a parallel set of wells should contain a high concentration of a known non-labeled 5-HT1A ligand (e.g., serotonin).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In-Vivo Assessment: Behavioral Models of Anxiety
Objective: To evaluate the anxiolytic-like effects of a test compound in a whole-animal system.
Principle: These models are based on the natural conflict between the rodent's innate aversion to open, brightly lit, or elevated spaces and its desire to explore a novel environment. Anxiolytic compounds typically increase the animal's willingness to explore the aversive areas.
Detailed Protocol: Elevated Plus Maze (EPM) Test
-
Apparatus: The EPM consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.
-
Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer the test piperazine derivative or vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30 minutes).
-
Testing Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a fixed period (typically 5 minutes).
-
Record the animal's behavior using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the control group.
-
Total arm entries can be used as a measure of general locomotor activity. A significant change in total entries may indicate sedative or stimulant effects of the compound.
-
Caption: A generalized workflow for the discovery and evaluation of anxiolytic piperazine derivatives.
Structure-Activity Relationship (SAR) and Future Directions
The extensive research into piperazine derivatives has revealed key structural features that influence their anxiolytic potential. The nature of the substituent on the N1-aryl ring is critical for affinity and selectivity for the 5-HT1A receptor. For example, a methoxyphenyl group is often found in high-affinity 5-HT1A ligands. The length and nature of the alkyl chain connecting the piperazine ring to a terminal functional group also significantly impact pharmacological activity.
Future research should focus on developing piperazine derivatives with optimized selectivity profiles to minimize off-target effects. A key goal is to identify compounds that are potent 5-HT1A partial agonists with minimal activity at other receptors that could cause undesirable side effects like sedation or motor impairment. Furthermore, a thorough understanding of the pharmacokinetic properties, including blood-brain barrier penetration and metabolic stability, is crucial for the successful translation of preclinical findings into clinical candidates.[18] The continued exploration of novel piperazine derivatives holds great promise for the development of the next generation of anxiolytic therapies with improved efficacy and tolerability.
References
- PharmacologyOnLine | SILAE. Piperazine derivatives: a potentially tool for the treatment of neurological disorders.
-
International Journal of Research & Review. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available from: [Link]
-
Wikipedia. Serotonin–norepinephrine reuptake inhibitor. Available from: [Link]
-
PubMed. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. Available from: [Link]
-
Semantic Scholar. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4- methylcoumarin as 5-HT1A Receptor Agents. Available from: [Link]
-
PubMed Central. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Available from: [Link]
-
PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available from: [Link]
-
PubMed. Aripiprazole: a clinical review of its use for the treatment of anxiety disorders and anxiety as a comorbidity in mental illness. Available from: [Link]
-
PubMed. Radioligand binding methods: practical guide and tips. Available from: [Link]
-
PubMed. The future of 5-HT1A receptor agonists. (Aryl-piperazine derivatives). Available from: [Link]
-
PubMed. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum. Available from: [Link]
-
PubMed. Anxiolytic-like effects of the selective 5-HT1A receptor antagonist WAY 100635 in non-human primates. Available from: [Link]
-
Wikipedia. WAY-100635. Available from: [Link]
-
PubMed. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors. Available from: [Link]
-
PubMed. Further pharmacological characterization of eltoprazine: focus on its anxiolytic, anorexic, and adverse‑effect potential. Available from: [Link]
-
ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]
-
PubMed. Evaluation of the Antidepressant, Anxiolytic and Memory-Improving Efficacy of Aripiprazole and Fluoxetine in Ethanol-Treated Rats. Available from: [Link]
-
PubMed. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action. Available from: [Link]
- IOSR Journal of Pharmacy. Clinical pharmacology of anxiolytics.
-
Scite.ai. Radioligand binding methods: practical guide and tips. Available from: [Link]
-
PubMed. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist. Available from: [Link]
-
ResearchGate. The in fl uence of WAY 100635 on the antidepressant-like effects of.... Available from: [Link]
-
WebMD. Anxiolytic Medications: Types and Side Effects. Available from: [Link]
-
Internet Scientific Publications. Buspirone And Anxiety Disorders: A Review With Pharmacological And Clinical Perspectives. Available from: [Link]
-
ResearchGate. Predicted ADME properties for compounds 1-15.. Available from: [Link]
-
GraphPad. The GraphPad Guide to Analyzing Radioligand Binding Data. Available from: [Link]
-
ResearchGate. Bioenergetic profile of antidepressants and anxiolytic drugs tested.... Available from: [Link]
-
Autechaux. The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Available from: [Link]
-
Wikipedia. Generalized anxiety disorder. Available from: [Link]
-
PubMed Central. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available from: [Link]
-
MDPI. Effects of Subchronic Buspirone Treatment on Depressive Profile in Socially Isolated Rats: Implication of Early Life Experience on 5-HT1A Receptor-Related Depression. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. The future of 5-HT1A receptor agonists. (Aryl-piperazine derivatives) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WAY-100635 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Further pharmacological characterization of eltoprazine: focus on its anxiolytic, anorexic, and adverse‑effect potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ispub.com [ispub.com]
- 13. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aripiprazole: a clinical review of its use for the treatment of anxiety disorders and anxiety as a comorbidity in mental illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
